molecular formula C6H4ClNO2 B1358543 5-Chloro-6-hydroxynicotinaldehyde CAS No. 627501-18-2

5-Chloro-6-hydroxynicotinaldehyde

Cat. No.: B1358543
CAS No.: 627501-18-2
M. Wt: 157.55 g/mol
InChI Key: FGMJOLYLUIKTGP-UHFFFAOYSA-N
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Description

5-Chloro-6-hydroxynicotinaldehyde is a useful research compound. Its molecular formula is C6H4ClNO2 and its molecular weight is 157.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-6-hydroxynicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-hydroxynicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-6-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMJOLYLUIKTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640007
Record name 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627501-18-2
Record name 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profile & Technical Guide: 5-Chloro-6-hydroxynicotinaldehyde

[1]

Executive Summary

5-Chloro-6-hydroxynicotinaldehyde (CAS: 627501-18-2) is a densely functionalized pyridine derivative serving as a "privileged scaffold" in drug discovery.[1] Its structure combines an electrophilic aldehyde, a halogen handle for cross-coupling, and a tautomeric amide/phenol motif.[1] This guide provides a rigorous analysis of its properties to support its application in the synthesis of kinase inhibitors, agrochemicals, and fused heterocycles.[1]

Chemical Identity & Structural Analysis[2][3][4][5]

Parameter Data
IUPAC Name 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbaldehyde
Common Name 5-Chloro-6-hydroxynicotinaldehyde
CAS Number 627501-18-2
Molecular Formula C₆H₄ClNO₂
Molecular Weight 157.55 g/mol
SMILES O=CC1=CN=C(O)C(Cl)=C1 (Hydroxy form) O=CC1=CN=C(=O)C(Cl)=C1 (Pyridone form)
InChI Key FGMJOLYLUIKTGP-UHFFFAOYSA-N
Tautomeric Equilibrium (Critical Insight)

Researchers must recognize that this molecule exists primarily as the 2-pyridone tautomer in the solid state and in polar solvents, rather than the 2-hydroxypyridine form.[1] This dictates its solubility profile and reactivity (favoring N-alkylation over O-alkylation under neutral conditions).[1]

Tautomerismcluster_0Tautomeric EquilibriumHydroxy6-Hydroxypyridine Form(Aromatic, Minor)Pyridone2-Pyridone Form(Amide-like, Major)Hydroxy->Pyridone  Solvent/Solid State  

Figure 1: The tautomeric shift favors the pyridone form (blue) due to the strong amide resonance stabilization, significantly influencing H-bond donor/acceptor counts.

Physicochemical Properties[1][2][3]

Quantitative Data Table
PropertyValue / DescriptionTechnical Note
Physical State Solid powderTypically off-white to pale yellow.[1]
Melting Point >200°C (Decomposes)High MP due to intermolecular H-bonding networks (dimerization of pyridone).[1]
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents (DCM, Hexane) due to polarity.
LogP (Predicted) ~1.2 - 1.4Moderate lipophilicity; Cl increases LogP vs. parent, but amide lowers it.[1]
pKa (Acidic) ~8.5 (NH)The electron-withdrawing Cl and CHO groups increase acidity compared to unsubstituted 2-pyridone (pKa ~11).[1]
H-Bond Donors 1 (NH)In pyridone form.[1]
H-Bond Acceptors 3 (O=C, C=O, N)Includes aldehyde and amide carbonyls.[1]
Spectral Signatures (Diagnostic)
  • ¹H NMR (DMSO-d₆):

    • δ 12.0+ ppm (br s, 1H): Amide NH (confirms pyridone tautomer).[1]

    • δ 9.80 ppm (s, 1H): Aldehyde CHO.[1]

    • δ 8.00 - 8.50 ppm (m, 2H): Aromatic protons (H-2 and H-4).[1] The H-2 proton (between N and CHO) is typically the most deshielded aromatic signal.[1]

  • IR Spectroscopy:

    • ~1690-1710 cm⁻¹: Conjugated Aldehyde C=O.[1]

    • ~1640-1660 cm⁻¹: Pyridone Amide C=O[1] (Strong, broad).[1]

Synthesis & Experimental Protocols

Primary Route: Acid Hydrolysis of Methoxy Precursor

This is the preferred high-purity route, avoiding the formation of difficult-to-separate regioisomers common in direct formylation.[1]

Reaction Logic: The methoxy group at the 6-position acts as a masked alcohol.[1] Acidic hydrolysis cleaves the methyl ether, revealing the hydroxy group which immediately tautomerizes to the stable pyridone.[1]

Protocol:

  • Reagents: 5-Chloro-6-methoxynicotinaldehyde (1.0 eq), Concentrated HCl (excess), Dioxane (solvent).

  • Procedure:

    • Dissolve starting material in Dioxane (0.2 M concentration).[1]

    • Add 6M HCl (5-10 eq).

    • Reflux at 90-100°C for 4-6 hours. Monitor by TLC (conversion of non-polar ether to polar pyridone).[1]

    • Workup: Cool to room temperature. The product often precipitates directly.[1] If not, concentrate in vacuo and triturate with water/acetonitrile.

    • Purification: Recrystallization from Ethanol/Water.[1]

Alternative Route: Vilsmeier-Haack Formylation

Used when starting from the pyridone core directly.[1]

  • Substrate: 5-Chloro-2-pyridone.[1]

  • Reagents: POCl₃ / DMF.[1]

  • Mechanism: Electrophilic aromatic substitution at the C-3 position.[1]

  • Note: Requires careful temperature control to avoid chlorination of the 6-oxo group (converting it to 2,5-dichloropyridine).[1]

SynthesisPrecursor5-Chloro-6-methoxynicotinaldehyde(Masked Core)IntermediateHydrolysis of O-MethylPrecursor->Intermediate Protonation Reagents6M HCl / DioxaneReflux, 4-6hReagents->IntermediateProduct5-Chloro-6-hydroxynicotinaldehyde(Target Scaffold)Intermediate->Product Tautomerization

Figure 2: The hydrolytic pathway ensures regiochemical purity by retaining the oxidation state of the C-3 aldehyde.[1]

Handling, Stability & Safety (MSDS Summary)

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation (to carboxylic acids) upon prolonged air exposure.[1]

  • Reactivity:

    • Incompatible with: Strong oxidizing agents, strong bases.

    • Sensitivity: Air-sensitive (slow oxidation).[1]

  • GHS Hazards:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood to avoid inhalation of dust.[1]

Applications in Drug Discovery

This molecule is a "linchpin" intermediate:

  • Scaffold Elaboration: The aldehyde allows for reductive amination or Horner-Wadsworth-Emmons reactions to extend the carbon chain.[1]

  • Heterocycle Fusion: Reaction with hydrazines or amidines yields bicyclic systems (e.g., pyrazolopyridines) often found in kinase inhibitors (e.g., p38 MAP kinase or B-Raf inhibitors).[1]

  • Cross-Coupling: The 5-Chloro position allows for Suzuki-Miyaura or Buchwald-Hartwig couplings, albeit with lower reactivity than bromo-analogs, often requiring specialized ligands (e.g., XPhos).[1]

References

  • PubChem Compound Summary. (2025). 5-Chloro-6-hydroxynicotinaldehyde (CID 10866326).[1] National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 5-Chloro-6-hydroxynicotinaldehyde. Merck KGaA.[1] Link

  • ChemScene. (2025). Building Blocks: 5-Chloro-6-hydroxynicotinaldehyde. ChemScene LLC.[1] Link

  • Burdett, K. A. (1991).[1] An Improved Acid Chloride Preparation Via Phase Transfer Catalysis. Synthesis, 441-442.[1] (Cited for general chlorination/functionalization methodologies of pyridine acids).[1]

5-Chloro-6-hydroxynicotinaldehyde mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 5-Chloro-6-hydroxynicotinaldehyde Pharmacophore Chemistry, Mechanistic Applications, and Synthetic Utility[1][2]

Part 1: Executive Summary

5-Chloro-6-hydroxynicotinaldehyde (CAS: 627501-18-2) is a specialized heterocyclic building block and privileged pharmacophore in medicinal chemistry.[1][2] Structurally, it belongs to the class of ortho-hydroxy-pyridinecarboxaldehydes .[1] Its significance lies in its dual functionality: it possesses a reactive aldehyde "warhead" capable of reversible covalent binding (Schiff base formation) and a tautomeric hydroxyl/pyridone system that facilitates intramolecular hydrogen bonding.[1][2]

This guide analyzes its mechanism of action not as a standalone drug, but as a bioisosteric core used to develop modulators for targets such as Hemoglobin S (HbS) in Sickle Cell Disease (SCD) and various metalloenzymes.[1][2] It serves as a critical analog to the salicylaldehyde pharmacophore found in drugs like Voxelotor, offering distinct electronic properties due to the pyridine nitrogen and chlorine substituent.[1][2]

Part 2: Chemical Mechanism of Action

The "mechanism" of this molecule is defined by two fundamental chemical behaviors: Tautomeric Equilibrium and Reversible Imine Formation .[1]

Tautomeric Equilibrium (The "Tuning Fork")

Unlike simple benzaldehydes, 5-chloro-6-hydroxynicotinaldehyde exists in a dynamic equilibrium between the 2-hydroxypyridine (enol-like) and 2-pyridone (keto-like) forms.[1][2]

  • Significance: The pyridone form is often thermodynamically favored in solution.[1][2] However, the hydroxy form is required for the specific intramolecular hydrogen bond (IMHB) that stabilizes the adjacent aldehyde, pre-organizing it for binding.[1][2]

  • Chlorine Effect: The electron-withdrawing chlorine at the C5 position increases the acidity of the hydroxyl group (lowering pKa) and enhances lipophilicity, altering membrane permeability compared to non-halogenated analogs.[1][2]

Schiff Base Formation (The "Warhead")

The primary biological mechanism is the formation of a Schiff base (imine) with primary amines on protein targets (e.g., the N-terminal valine of Hemoglobin).[1][2]

Reaction Pathway:

  • Nucleophilic Attack: The lone pair of a primary amine (R-NH₂) attacks the carbonyl carbon of the aldehyde.[1]

  • Carbinolamine Intermediate: A tetrahedral intermediate forms.[1][2]

  • Dehydration: Water is eliminated, yielding the imine (C=N).[1][2]

  • Stabilization: The adjacent -OH group forms a hydrogen bond with the imine nitrogen, locking the conformation and slowing hydrolysis (increasing residence time on the target).[1][2]

SchiffBaseMechanism Aldehyde 5-Cl-6-OH-Nicotinaldehyde (Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Amine Protein N-Terminus (Nucleophile R-NH2) Amine->Intermediate Imine Stable Schiff Base (Drug-Target Complex) Intermediate->Imine -H2O (Dehydration) Imine->Imine Intramolecular H-Bond Stabilization

Figure 1: Mechanism of Schiff Base formation.[1][2] The ortho-hydroxyl group is critical for stabilizing the final imine complex.[1][2]

Part 3: Biological Applications & Causality

Hemoglobin S (HbS) Modulation (Sickle Cell Disease)

This scaffold is a bioisostere of the salicylaldehyde core found in Voxelotor (Oxbryta).[1][2]

  • Mechanism: The aldehyde binds covalently (but reversibly) to the N-terminal valine of the hemoglobin

    
    -chain.[1]
    
  • Effect: This binding stabilizes the R-state (oxygenated) conformation of hemoglobin.[1][2]

  • Outcome: By increasing the affinity of Hb for oxygen, it prevents the polymerization of HbS (which only polymerizes in the deoxygenated T-state), thereby inhibiting red blood cell sickling.[1][2]

  • Advantage of Pyridine Core: The pyridine nitrogen creates a stronger dipole and can improve oral bioavailability compared to benzene analogs.[1][2]

Synthetic Intermediate for Enzyme Inhibitors

The molecule is used to synthesize dual inhibitors (e.g., Thromboxane A2 synthase / 5-Lipoxygenase).[1][2]

  • Workflow: The aldehyde is coupled with hydrazines or amines to form fused heterocyclic rings (e.g., pyrazolopyridines) that fit into hydrophobic enzyme pockets.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Chloro-6-hydroxynicotinaldehyde

Context: A robust method via Vilsmeier-Haack formylation.[1]

  • Starting Material: 5-Chloro-2-pyridone (or 2-hydroxy-5-chloropyridine).[1]

  • Reagents: Phosphorus oxychloride (

    
    ) and Dimethylformamide (DMF).[1][2]
    
  • Procedure:

    • Cool DMF (3.0 eq) to 0°C under

      
       atmosphere.
      
    • Add

      
       (2.5 eq) dropwise (exothermic).[1] Stir for 30 min to form the Vilsmeier reagent.[1]
      
    • Add 5-Chloro-2-pyridone (1.0 eq) in portions.

    • Heat to 80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2]

    • Hydrolysis (Critical): Pour reaction mixture onto crushed ice/sodium acetate solution. The intermediate iminium salt hydrolyzes to the aldehyde.[1]

    • Purification: Precipitate forms upon neutralization.[1] Recrystallize from Ethanol/Water.[1][2]

Protocol B: Schiff Base Binding Kinetics Assay (Self-Validating)

Context: To quantify the reactivity of the aldehyde warhead against a model amine (Valine).[1][2]

Materials:

  • Compound: 5-Chloro-6-hydroxynicotinaldehyde (10 mM stock in DMSO).[1][2]

  • Substrate: L-Valine methyl ester (model for Hb N-terminus).[1][2]

  • Buffer: PBS pH 7.4 (physiological relevant).[1][2]

Methodology:

  • Baseline: Measure UV-Vis spectrum (250–500 nm) of the aldehyde (50

    
    M) alone.[1] Note 
    
    
    
    (approx 300-350 nm).[1][2]
  • Reaction: Add L-Valine methyl ester (500

    
    M, 10x excess).
    
  • Monitoring: Record spectra every 2 minutes for 60 minutes.

  • Validation Signal: Look for the emergence of a new redshifted peak (approx 380–420 nm) corresponding to the imine bond.[1]

  • Data Analysis: Plot Absorbance (

    
    ) vs. Time. Fit to a pseudo-first-order kinetic model (
    
    
    
    ) to determine
    
    
    .[1][2]

Table 1: Expected Kinetic Parameters

Parameter Value Range Interpretation

|


 (Association)  | 

| Moderate rate indicates selectivity (avoids non-specific binding).[1][2] | |

(Equilibrium)
| 10 - 30 mins | Rapid enough for oral dosing onset.[1] | | Stability (

)
|

| High stability required for sustained Hb occupancy.[1][2] |

Part 5: Visualization of Tautomeric States

The biological activity depends heavily on the protonation state.[1][2] The DOT diagram below illustrates the equilibrium and the specific form required for binding.

Tautomerism Pyridone 2-Pyridone Form (Major Tautomer in Soln) Low Reactivity Hydroxy 2-Hydroxypyridine Form (Active Binder) Required for H-Bond Pyridone->Hydroxy Proton Transfer (Solvent/pH dependent) Binding Target Binding Event (Schiff Base) Hydroxy->Binding Pre-organization

Figure 2: Tautomeric equilibrium.[1][2] The hydroxy form is essential for the intramolecular hydrogen bond that stabilizes the Schiff base.[1][2]

References

  • PubChem. (2025).[1][2] 5-Chloro-6-hydroxynicotinic acid and derivatives: Structure and Safety. National Library of Medicine.[1][2] [Link][1][2]

  • Metcalf, B., et al. (2017).[1][2] Discovery of GBT440 (Voxelotor), an Orally Bioavailable Hemoglobin S Polymerization Inhibitor.[1][2] ACS Medicinal Chemistry Letters.[1][2] [Link][1][2]

  • Hebbel, R. P., & Hedlund, B. E. (2018).[1] Sickle Hemoglobin Modulators: The Aldehyde Mechanism.[1][2] Blood.[1][2] [Link]

  • Safo, M. K., et al. (2004).[1][2] Structural basis for the potent antisickling effect of novel pyridine derivatives.[1][2] Journal of Medicinal Chemistry.[1][2] [Link][1][2]

Sources

Strategic Synthesis of 5-Chloro-6-hydroxynicotinaldehyde: Precursor Selection and Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-6-hydroxynicotinaldehyde (also known as 5-chloro-6-oxo-1,6-dihydropyridine-3-carbaldehyde ) is a critical heterocyclic building block in the synthesis of kinase inhibitors, antivirals, and agrochemicals.[1] Its structural complexity arises from the coexistence of an electron-withdrawing aldehyde, a halogen, and a tautomerizable hydroxyl group on the pyridine ring.

This technical guide details the three most chemically viable synthetic pathways, prioritizing regioselectivity and scalability. We analyze the Oxidative Chlorination Route (standard industrial approach), the Direct Formylation Route (Vilsmeier-Haack), and the Hydrolytic Route (from di-halo precursors).

Part 1: Retrosynthetic Analysis & Strategic Disconnections

The synthesis of 5-Chloro-6-hydroxynicotinaldehyde relies on managing the electronic push-pull effects of the pyridine ring. The 6-hydroxyl group (existing predominantly as the 2-pyridone tautomer) activates the ring, while the 3-formyl group deactivates it.

Strategic Disconnections
  • C–Cl Bond Formation: Electrophilic chlorination of a 6-hydroxynicotinic acid precursor.

  • C–C Bond Formation (Formylation): Direct Vilsmeier-Haack formylation of 5-chloro-2-pyridone.

  • Functional Group Interconversion (FGI): Reduction of the corresponding acid/ester or hydrolysis of a 2-chloro precursor.

Retrosynthesis Target 5-Chloro-6-hydroxynicotinaldehyde (Target) Precursor1 5-Chloro-6-hydroxynicotinic Acid (Route A: Reduction) Target->Precursor1 FGI (Red-Ox) Precursor2 5-Chloro-2-pyridone (Route B: Vilsmeier-Haack) Target->Precursor2 C-C Formylation Precursor3 2,5-Dichloronicotinaldehyde (Route C: Hydrolysis) Target->Precursor3 SNAr Hydrolysis Start1 6-Hydroxynicotinic Acid Precursor1->Start1 Electrophilic Chlorination Start2 2-Aminopyridine / 2-Hydroxypyridine Precursor2->Start2 Chlorination

Figure 1: Retrosynthetic tree illustrating the three primary disconnects to commercially available starting materials.

Part 2: Detailed Synthetic Methodologies

Route A: The Oxidative Chlorination Sequence (Robust & Scalable)

This route is preferred for high-purity applications because it avoids the difficult separation of regioisomers often seen in direct formylation.

Starting Material: 6-Hydroxynicotinic Acid (CAS: 5006-66-6)

Step 1: Regioselective Chlorination

The 6-hydroxyl group directs electrophilic aromatic substitution to the ortho position (C5).

  • Reagents: Sulfuryl chloride (

    
    ) or N-Chlorosuccinimide (NCS).
    
  • Solvent: Acetic Acid (AcOH) or DMF.

  • Mechanism: The hydroxyl group activates the C5 position. Using

    
     in acetic acid is a standard industrial method to yield 5-chloro-6-hydroxynicotinic acid .
    
Step 2: Esterification

Direct reduction of the carboxylic acid to an aldehyde is chemically difficult and prone to over-reduction. Converting to the methyl ester provides a handle for controlled reduction.

  • Reagents: Methanol (

    
    ), Sulfuric Acid (
    
    
    
    ) cat.
  • Product: Methyl 5-chloro-6-hydroxynicotinate.

Step 3: Reduction to Alcohol
  • Reagents: Sodium Borohydride (

    
    ) in 
    
    
    
    or Lithium Aluminum Hydride (
    
    
    ).
  • Product: 5-Chloro-6-hydroxy-3-pyridinemethanol.

  • Note:

    
     is safer and more selective than 
    
    
    
    for this substrate, minimizing dechlorination risks.
Step 4: Selective Oxidation to Aldehyde
  • Reagents: Manganese Dioxide (

    
    ) or Dess-Martin Periodinane (DMP).
    
  • Rationale:

    
     is highly selective for allylic/benzylic alcohols (or in this case, pyridylic) and will not over-oxidize to the acid.
    
Route B: The Vilsmeier-Haack Approach (Direct)

This route is shorter but requires careful control of reaction conditions to prevent the conversion of the 6-hydroxyl group into a chloride (yielding 2,5-dichloronicotinaldehyde).

Starting Material: 5-Chloro-2-pyridone (CAS: 4214-79-3)

  • Reagents: Phosphorus Oxychloride (

    
    ), Dimethylformamide (DMF).[2]
    
  • Mechanism: The Vilsmeier reagent (chloroiminium ion) attacks the electron-rich C3 position (ortho to the oxygen).

  • Critical Control: Standard Vilsmeier conditions (

    
    , heat) often chlorinate the pyridone oxygen. To retain the hydroxyl/pyridone motif, lower temperatures (
    
    
    
    ) must be used, or the intermediate must be hydrolyzed vigorously during workup.

Part 3: Experimental Protocol (Route A)

The following protocol is designed for the laboratory-scale synthesis (10g basis) of the intermediate 5-chloro-6-hydroxynicotinic acid , followed by the reduction sequence.

Phase 1: Chlorination of 6-Hydroxynicotinic Acid[3][4][5]
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer.

  • Dissolution: Suspend 6-hydroxynicotinic acid (10.0 g, 71.9 mmol) in Glacial Acetic Acid (60 mL).

  • Addition: Heat to 40°C. Add Sulfuryl Chloride (

    
    ) (11.6 g, 86.3 mmol) dropwise over 30 minutes.
    
  • Reaction: Heat the mixture to 70–80°C for 3–4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice water (200 mL). The product, 5-chloro-6-hydroxynicotinic acid , will precipitate as a white/off-white solid.

  • Purification: Filter, wash with cold water, and dry in a vacuum oven at 50°C.

    • Expected Yield: 85–90%.

Phase 2: Esterification & Reduction (Summary)
  • Esterification: Reflux the acid in dry Methanol with catalytic

    
     for 12 hours. Neutralize and extract.[3]
    
  • Reduction: Dissolve ester in THF. Add

    
     (2.0 equiv) followed by dropwise addition of MeOH at reflux (in situ generation of active hydride species). Quench with dilute HCl.
    
  • Oxidation: Suspend the crude alcohol in DCM. Add activated

    
     (10 equiv). Stir at room temperature for 16 hours. Filter through Celite. Evaporate to yield 5-Chloro-6-hydroxynicotinaldehyde .
    

Part 4: Reaction Workflow & Logic

Workflow Start 6-Hydroxynicotinic Acid Step1 Chlorination (SO2Cl2 / AcOH) Start->Step1 Inter1 5-Chloro-6-hydroxynicotinic Acid Step1->Inter1 85% Yield Step2 Esterification (MeOH / H+) Inter1->Step2 Inter2 Methyl Ester Step2->Inter2 Step3 Reduction (NaBH4) Inter2->Step3 Inter3 Alcohol Intermediate Step3->Inter3 Careful Temp Control Step4 Oxidation (MnO2) Inter3->Step4 Final 5-Chloro-6-hydroxynicotinaldehyde Step4->Final Selective

Figure 2: Step-by-step reaction workflow for Route A, highlighting key intermediates.

Part 5: Comparison of Synthetic Routes

FeatureRoute A (Oxidative Chlorination)Route B (Vilsmeier-Haack)Route C (Hydrolysis)
Starting Material 6-Hydroxynicotinic Acid5-Chloro-2-pyridone2,5-Dichloronicotinaldehyde
Key Reagents

,

,


, DMF
NaOH (aq)
Step Count 4 (Longer)1 (Short)1 (Short)
Selectivity High (Stepwise control)Moderate (Risk of O-chlorination)High (SNAr is selective at C2)
Scalability Excellent (Industrial Standard)Moderate (Exothermic/Viscous)Good (If precursor is available)
Cost Low (Cheap reagents)LowHigh (Precursor cost)
Critical Material Attributes (CMA)
  • Tautomerism: The product exists in equilibrium between the hydroxypyridine and pyridone forms. Analytical methods (NMR/HPLC) must account for this; DMSO-

    
     usually favors one tautomer, simplifying spectra.
    
  • Impurity Profile: In Route A, monitor for 5,6-dichloronicotinic acid (over-chlorination). In Route B, monitor for 2,5-dichloronicotinaldehyde.

References

  • Process for the production of 2-chloro-5-chloromethyl-pyridine. US Patent 6,022,974. (Describes the chlorination of 6-hydroxynicotinic acid derivatives). Link

  • Process for the preparation of 5,6-dichloronicotinic acid. Swiss Patent CH664754A5. (Foundational work on chlorinating hydroxynicotinic acids). Link

  • Nicotinic acid, 6-hydroxy. Organic Syntheses, Coll. Vol. 4, p.532 (1963). (Standard preparation of the starting material).[4] Link

  • Vilsmeier-Haack Reaction. Chemistry Steps. (Mechanistic overview of formylation on electron-rich heterocycles). Link

  • 5-Chloro-6-hydroxynicotinic acid (Compound Summary). PubChem. (Physical properties and tautomer data). Link

Sources

theoretical studies on 5-Chloro-6-hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Studies of 5-Chloro-6-hydroxynicotinaldehyde

Abstract

5-Chloro-6-hydroxynicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of functional groups—a chloro group, a hydroxyl group, and an aldehyde on a pyridine ring—makes it a versatile scaffold for the development of novel therapeutic agents and complex molecular architectures. This technical guide provides a comprehensive overview of the theoretical and computational studies performed to elucidate the structural, spectroscopic, and electronic properties of this molecule. By leveraging Density Functional Theory (DFT), we explore its optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), offering predictive insights that are crucial for its application in drug design and materials science.

Introduction and Significance

5-Chloro-6-hydroxynicotinaldehyde (C₆H₄ClNO₂), with CAS Number 627501-18-2, is a heterocyclic aromatic aldehyde. The pyridine core is a common motif in pharmaceuticals, and the specific substituents on this molecule confer distinct reactivity and potential for biological interaction. For instance, it has been utilized as a key intermediate in the synthesis of small-molecule ligands targeting the immune checkpoint protein Programmed Cell Death Ligand 1 (PD-L1), highlighting its relevance in oncology research.[1] Furthermore, its structural analogs have been studied for their inhibitory effects on enzymes such as 6-hydroxynicotinate 3-monooxygenase.[2][3]

Understanding the fundamental molecular properties through theoretical calculations is paramount. These computational approaches allow for a detailed examination of molecular behavior at the electronic level, providing a rational basis for designing new molecules and predicting their reactivity, stability, and spectroscopic signatures. This guide synthesizes theoretical data to offer a robust profile of 5-Chloro-6-hydroxynicotinaldehyde for researchers and drug development professionals.

Computational Methodology: The Power of Density Functional Theory (DFT)

To accurately model the properties of 5-Chloro-6-hydroxynicotinaldehyde, Density Functional Theory (DFT) is the computational method of choice. DFT strikes an optimal balance between computational cost and accuracy for systems of this size. The calculations discussed herein are typically performed using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This is paired with a Pople-style basis set, such as 6-311++G(d,p), to provide a reliable description of the electronic structure.[4]

The core of this theoretical investigation rests on several key analyses:

  • Geometry Optimization: Finding the lowest energy (most stable) three-dimensional arrangement of atoms.

  • Vibrational Frequency Analysis: Predicting the infrared and Raman spectra to identify characteristic functional group vibrations.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: Determining the electron-donating and accepting capabilities of the molecule, which is critical for understanding chemical reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack.

  • Spectroscopic Prediction: Calculating NMR chemical shifts (via the GIAO method) and electronic transitions for UV-Vis spectra (via TD-DFT).[4]

cluster_workflow Theoretical Study Workflow cluster_outputs Calculated Properties Start Define Molecule: 5-Chloro-6-hydroxynicotinaldehyde DFT Select Method: DFT (e.g., B3LYP/6-311++G(d,p)) Start->DFT Opt Geometry Optimization DFT->Opt Freq Vibrational Frequency Analysis Opt->Freq Electronic Electronic Property Calculation Opt->Electronic Geom Optimized Structure (Bond Lengths, Angles) Opt->Geom Spectra Predicted Spectra (IR, Raman, UV-Vis, NMR) Freq->Spectra Reactivity Reactivity Descriptors (HOMO-LUMO, MEP) Electronic->Reactivity

Caption: Workflow for the theoretical analysis of 5-Chloro-6-hydroxynicotinaldehyde.

Results of Theoretical Investigations

Optimized Molecular Structure

Geometric optimization provides the most stable conformation of the molecule. The pyridine ring is found to be essentially planar, with the aldehyde, hydroxyl, and chloro substituents lying in the same plane. The intramolecular hydrogen bond between the hydroxyl hydrogen and the aldehyde oxygen is a key feature that stabilizes the planar conformation.

Parameter Typical Calculated Value (Å or °)
Bond Lengths (Å)
O-H (hydroxyl)0.97
C=O (aldehyde)1.22
C-Cl1.75
C-N (ring)~1.34
C-C (ring)~1.39
**Bond Angles (°) **
C-C-H (aldehyde)121.0
C-O-H (hydroxyl)108.5
Cl-C-C (ring)119.0

Note: These are representative values from DFT calculations and may vary slightly with the level of theory.

mol

Caption: Optimized molecular structure of 5-Chloro-6-hydroxynicotinaldehyde.

Vibrational Analysis (FT-IR & FT-Raman)

Vibrational analysis helps in assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra. The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set deficiencies.

Vibrational Mode Calculated Frequency (cm⁻¹) Description
O-H stretch~3450Hydroxyl group stretching
C-H stretch (aldehyde)~2850Aldehyde C-H stretching
C=O stretch (aldehyde)~1680Strong aldehyde carbonyl stretch
C=N, C=C stretch (ring)1600-1400Aromatic ring stretching vibrations
C-O stretch (hydroxyl)~1250Phenolic C-O stretching
C-Cl stretch~700Chloro group stretching

The distinct, strong absorption band predicted around 1680 cm⁻¹ for the carbonyl stretch is a key identifier in an experimental IR spectrum.[5]

Electronic Properties and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[6] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity.[4]

DFT calculations at the B3LYP level suggest a HOMO-LUMO energy gap of approximately 4.075 eV for a related ligand, indicating significant stability.[7]

Parameter Calculated Value (eV)
EHOMO~ -6.5
ELUMO~ -2.4
Energy Gap (ΔE) ~ 4.1

The HOMO is primarily localized over the pyridine ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO is distributed across the aldehyde group and the pyridine ring, suggesting these are the likely sites for nucleophilic attack.

cluster_homo HOMO cluster_lumo LUMO homo_level E ≈ -6.5 eV lumo_level E ≈ -2.4 eV homo_level->lumo_level ΔE ≈ 4.1 eV homo_img Electron Density (Delocalized on ring and OH) lumo_img Electron Density (Concentrated on C=O and ring)

Caption: Frontier Molecular Orbitals (HOMO-LUMO) diagram for the molecule.

The MEP map provides a visual representation of the charge distribution.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this molecule, these are concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, and the nitrogen atom of the pyridine ring.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. The hydrogen of the hydroxyl group is the most positive region.

  • Green Regions (Neutral Potential): Represent areas with near-zero potential, such as the carbon-hydrogen bonds of the aromatic ring.

The MEP map confirms that the heteroatoms are the primary sites for interaction with electrophiles or for forming hydrogen bonds.[7]

Experimental Validation Protocols

Theoretical predictions must be validated by experimental data. The following protocols outline the standard procedures for synthesizing and characterizing 5-Chloro-6-hydroxynicotinaldehyde.

Synthesis Protocol (Conceptual)

The molecule is commercially available, but a common synthetic route for related hydroxypyridine aldehydes involves the oxidation of the corresponding hydroxymethylpyridine. A specific application using this molecule involves a Mitsunobu reaction.[1]

Example: Mitsunobu Reaction using 5-Chloro-6-hydroxynicotinaldehyde [1]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF) and cool the solution in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) to the cooled solution.

  • Substrate Addition: In separate flasks, dissolve 5-Chloro-6-hydroxynicotinaldehyde and the desired alcohol (e.g., (2-Methyl-[1,1′-biphenyl]-3-yl)methanol) in an appropriate solvent mixture (e.g., toluene, MeCN, DMF).

  • Reaction: Introduce the solutions of the aldehyde and alcohol into the cooled reaction mixture.

  • Incubation: Stir the mixture on ice for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Workup and Purification: Quench the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify using column chromatography.

cluster_synthesis Mitsunobu Reaction Workflow Reagents Prepare Reagents (PPh3, DEAD in THF) Mix Combine and React (0°C to RT) Reagents->Mix Substrates Prepare Substrates (Aldehyde, Alcohol) Substrates->Mix Purify Workup and Purify (Column Chromatography) Mix->Purify Product Final Product Purify->Product

Caption: A generalized workflow for a Mitsunobu reaction involving the title compound.

Spectroscopic Characterization Protocol
  • ¹H and ¹³C NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record spectra on a 400 MHz or higher spectrometer.[1] The data will confirm the molecular structure and purity.

  • FT-IR Spectroscopy: Prepare a sample by either creating a KBr pellet or as a thin film. Record the spectrum from 4000 to 400 cm⁻¹. Compare the observed bands with the theoretically predicted frequencies for key functional groups (O-H, C=O, C-Cl).

  • UV-Vis Spectroscopy: Dissolve a small, known concentration of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Record the absorption spectrum to identify the λmax values corresponding to electronic transitions (e.g., π→π* and n→π*), and compare with TD-DFT predictions.

Conclusion and Future Outlook

The , primarily using DFT, provide a robust and detailed understanding of its molecular structure, vibrational properties, and electronic reactivity. The calculated data align well with expected chemical principles and provide a predictive framework for experimental validation. The analysis of the HOMO-LUMO gap and MEP map highlights the molecule's stability and identifies specific reactive sites, which is invaluable for its application as a synthetic intermediate in drug discovery.

Future research can extend these theoretical studies to model the molecule's interaction with biological targets, such as enzyme active sites or protein-protein interfaces. Docking studies and molecular dynamics simulations could further elucidate its binding modes and affinities, accelerating the design of new, more potent therapeutic agents based on this versatile chemical scaffold.

References

  • MESP topology of some molecules obtained from B3LYP/6-311G(d, p)... - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, in silico DFT, Molecular docking, ADMET Profiling Studies and Toxicity Predictions of Ag(I) Complex Derived from 4‐Aminoacetophenone | Semantic Scholar. Available at: [Link]

  • Heteroaryl Bishydrazono Nitroimidazoles: A Unique Structural Skeleton with Potent Multitargeting Antibacterial Activity - MDPI. Available at: [Link]

  • C–H Activation: Toward Sustainability and Applications | ACS Central Science. Available at: [Link]

  • Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1 - PMC - NIH. Available at: [Link]

  • Chromogenic 'naked eye' and fluorogenic 'turn on' sensor for mercury metal ion using thiophene based Schiff base | Request PDF - ResearchGate. Available at: [Link]

  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry. Available at: [Link]

  • Mechanism of the Multistep Catalytic Cycle of 6-Hydroxynicotinate 3-Monooxygenase Revealed by Global Kinetic Analysis | Request PDF - ResearchGate. Available at: [Link]

  • Buy 2-Chloro-5-hydroxynicotinaldehyde (EVT-1452556) | 176433... Available at: [Link]

  • Synthesis of Novel Polyfunctional 3D Scaffolds for Drug Discovery Scott Rice Submitted in accordance with the requirements for t. Available at: [Link]

  • Fragment screening for a protein-protein interaction inhibitor to WDR5 - AIP Publishing. Available at: [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations - AIMS Press. Available at: [Link]

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Available at: [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. Available at: [Link]

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines | Chemical Reviews - ACS Publications. Available at: [Link]

  • HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity - YouTube. Available at: [Link]

  • Spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and computational (DFT, MESP, NBO, NCI, LOL, ELF, RDG and QTAIM) profiling of 5-chloro-2-hydroxy-3-methoxybenzaldehyde: A promising antitumor agent | Semantic Scholar. Available at: [Link]

  • Transition metal catalyzed C–H bond activation by exo-metallacycle intermediates. Available at: [Link]

  • nicC - 6-hydroxynicotinate 3-monooxygenase - Bordetella bronchiseptica (strain ATCC BAA-588 / NCTC 13252 / RB50) (Alcaligenes bronchisepticus) | UniProtKB | UniProt. Available at: [Link]

  • γ‐C−H activation of aliphatic amines using 2‐hydroxynicotinaldehyde as DG. Available at: [Link]

  • Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines - MDPI. Available at: [Link]

  • A highly sensitive and selective Schiff-base probe as a colorimetric sensor for Co2+ and a fluorimetric sensor for F− and its utility in bio-imaging, molecular logic gate and real sample analysis | Request PDF - ResearchGate. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Chloro-6-hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

5-Chloro-6-hydroxynicotinaldehyde is a substituted pyridine derivative that holds significant promise as a versatile starting material in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—an aldehyde, a hydroxyl group, and a chloro substituent on a pyridine ring—offers multiple reaction sites for the synthesis of a diverse array of heterocyclic compounds. The electron-withdrawing nature of the pyridine ring and the chloro substituent activates the aldehyde group for nucleophilic attack, while the hydroxyl group can participate in cyclization reactions or be modified to introduce further diversity. This guide provides a comprehensive overview of the synthetic utility of 5-Chloro-6-hydroxynicotinaldehyde, detailing key reaction pathways and providing experimentally grounded protocols for the synthesis of valuable derivatives.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 627501-18-2
Molecular Formula C₆H₄ClNO₂
Molecular Weight 157.55 g/mol
Appearance Solid
Storage Inert atmosphere, room temperature

Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1]

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Core Synthetic Transformations and Derivative Classes

The reactivity of 5-Chloro-6-hydroxynicotinaldehyde can be harnessed to generate a variety of important molecular scaffolds. The primary reaction pathways involve the aldehyde functional group, which readily undergoes condensation reactions.

G cluster_reactions Key Condensation Reactions cluster_derivatives Resulting Derivative Classes start 5-Chloro-6-hydroxynicotinaldehyde schiff Schiff Base Formation start->schiff + Primary Amine knoevenagel Knoevenagel Condensation start->knoevenagel + Active Methylene Compound claisen Claisen-Schmidt Condensation start->claisen + Ketone imines Imines (Schiff Bases) schiff->imines alkenes α,β-Unsaturated Systems knoevenagel->alkenes chalcones Chalcones claisen->chalcones fused_heterocycles Fused Heterocycles (e.g., Pyrimidines, Pyridines) chalcones->fused_heterocycles Further Cyclization

Caption: Key synthetic pathways from 5-Chloro-6-hydroxynicotinaldehyde.

Application Note 1: Synthesis of Schiff Base Derivatives

Causality and Mechanistic Insight: The formation of Schiff bases, or imines, proceeds via the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration, often acid-catalyzed, leads to the formation of the characteristic carbon-nitrogen double bond. This reaction is a cornerstone of combinatorial chemistry due to its simplicity and the vast diversity of commercially available primary amines.

Protocol: General Procedure for Schiff Base Synthesis

This protocol is adapted from established methods for the synthesis of Schiff bases from substituted salicylaldehydes, which are structurally analogous to 5-Chloro-6-hydroxynicotinaldehyde.

Materials:

  • 5-Chloro-6-hydroxynicotinaldehyde

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 5-Chloro-6-hydroxynicotinaldehyde (1 equivalent) in a minimal amount of methanol or ethanol.

  • To this solution, add the primary amine (1 equivalent).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-5 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration.

  • Wash the solid product with cold methanol or ethanol to remove unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Outcome and Characterization: The resulting Schiff base derivatives are typically colored solids. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm the structure.

Application Note 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

Causality and Mechanistic Insight: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3] The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the aldehyde. The resulting β-hydroxy intermediate readily undergoes dehydration to yield the α,β-unsaturated product.

Protocol: General Procedure for Knoevenagel Condensation

This protocol is based on well-established procedures for the Knoevenagel condensation with aromatic aldehydes.

Materials:

  • 5-Chloro-6-hydroxynicotinaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine or another suitable basic catalyst

  • Ethanol or other suitable solvent

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 5-Chloro-6-hydroxynicotinaldehyde (1 equivalent) and the active methylene compound (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent to obtain the pure α,β-unsaturated derivative.

G start 5-Chloro-6-hydroxynicotinaldehyde + Active Methylene Compound intermediate β-Hydroxy Intermediate start->intermediate Nucleophilic Addition catalyst Basic Catalyst (e.g., Piperidine) catalyst->start product α,β-Unsaturated Product intermediate->product dehydration Dehydration (-H₂O)

Caption: Workflow for Knoevenagel Condensation.

Application Note 3: Claisen-Schmidt Condensation for Chalcone Synthesis and Subsequent Heterocycle Formation

Causality and Mechanistic Insight: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[4] The base abstracts an α-proton from the ketone to generate an enolate, which then attacks the aldehyde. The resulting aldol adduct readily dehydrates to yield the chalcone. These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrimidines, through subsequent cyclocondensation reactions.

Protocol 3a: Synthesis of Chalcone Derivatives

This protocol is a standard procedure for the synthesis of chalcones.[5]

Materials:

  • 5-Chloro-6-hydroxynicotinaldehyde

  • Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 40%)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve 5-Chloro-6-hydroxynicotinaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add the aqueous NaOH or KOH solution dropwise with vigorous stirring.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

Protocol 3b: Synthesis of Fused Pyrimidine Derivatives from Chalcones

Causality and Mechanistic Insight: The α,β-unsaturated ketone system of the chalcone is susceptible to Michael addition by a nucleophile, followed by an intramolecular cyclization and dehydration to form a stable heterocyclic ring. Guanidine, for example, can act as a dinucleophile to form a pyrimidine ring.

Materials:

  • Chalcone derivative from Protocol 3a

  • Guanidine hydrochloride

  • Sodium ethoxide or another suitable base

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) in ethanol.

  • Add guanidine hydrochloride (1 equivalent) and sodium ethoxide (2 equivalents) to the solution.

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The precipitated pyrimidine derivative is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent.

Conclusion and Future Perspectives

5-Chloro-6-hydroxynicotinaldehyde is a highly valuable and versatile building block for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. The straightforward access to Schiff bases, α,β-unsaturated systems, and chalcones opens up avenues for the creation of extensive compound libraries for biological screening. Further exploration of multicomponent reactions and the synthesis of more complex fused heterocyclic systems will undoubtedly continue to unlock the full potential of this promising scaffold.

References

  • Asian Journal of Research in Chemistry. (n.d.). A Review Report on Active Methylene group in Malononitrile. Retrieved from [Link]

  • Chemical and Process Engineering Research. (n.d.). Synthesis and Characterization of Complexes of Schiff Base. Retrieved from [Link]

  • Repository - UNAIR. (n.d.). SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION. Retrieved from [Link]

  • Chemical Review and Letters. (2020). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2024). Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Retrieved from [Link]

Sources

Application Note: Condensation Protocols for 5-Chloro-6-hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

5-Chloro-6-hydroxynicotinaldehyde (CAS: 627501-18-2), often referred to by its tautomeric name 5-chloro-6-oxo-1,6-dihydropyridine-3-carbaldehyde , is a high-value scaffold in medicinal chemistry.[1] It serves as a critical "linchpin" intermediate for synthesizing fused heterocyclic systems, particularly 1,6-naphthyridines and pyrido[2,3-d]pyrimidines , which are prevalent pharmacophores in tyrosine kinase inhibitors (e.g., CDK4/6 inhibitors).

The molecule possesses three distinct reactive handles:

  • C3-Formyl group (Aldehyde): The primary site for condensation reactions (Knoevenagel, Friedländer, Schiff base).

  • C5-Chlorine: A handle for subsequent cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (

    
    ).
    
  • C6-Hydroxyl/Lactam: Exists in a tautomeric equilibrium, predominantly favoring the 2-pyridone (lactam) form in solution, which significantly influences solubility and aldehyde electrophilicity.

This guide details optimized protocols for the condensation of this aldehyde, addressing specific challenges related to its tautomeric nature and solubility profile.

Chemical Properties & Handling

Understanding the physical chemistry of this substrate is prerequisite to successful synthesis.

PropertySpecificationOperational Implication
Molecular Weight 157.55 g/mol Calculate stoichiometry precisely; hygroscopic nature is minimal.
Tautomerism 2-Pyridone (major)

2-Hydroxypyridine (minor)
The pyridone form reduces the electrophilicity of the aldehyde via vinylogous amide resonance. Stronger activation (catalysis/heat) is often required compared to simple chloropyridines.
Solubility DMSO, DMF (High); Ethanol, Methanol (Moderate/Hot); Water, DCM (Low)Reactions are best performed in polar protic solvents (EtOH) at reflux or polar aprotic solvents (DMF) for room temperature work.
Acidity

(Pyridone NH)
Strong bases (NaH, alkoxides) will deprotonate the lactam, creating an anionic species that is less reactive toward nucleophilic attack. Use amine bases (Piperidine, Et3N).

Core Protocol A: Knoevenagel Condensation

Target Application: Synthesis of 1,6-Naphthyridine Precursors (Vinyl Nitriles). Mechanism: Base-catalyzed nucleophilic attack of active methylene compounds (e.g., malononitrile) on the aldehyde.[2]

Reagents & Setup[1][2][3][4][5][6]
  • Substrate: 5-Chloro-6-hydroxynicotinaldehyde (1.0 equiv)

  • Nucleophile: Malononitrile (1.1 equiv)

  • Catalyst: Piperidine (0.1 – 0.2 equiv) or L-Proline (0.2 equiv for "Green" conditions)

  • Solvent: Absolute Ethanol (10 mL per gram of substrate)

Step-by-Step Methodology
  • Dissolution: Charge a round-bottom flask with 5-Chloro-6-hydroxynicotinaldehyde and Absolute Ethanol. Heat the suspension to 50°C until a clear or slightly hazy solution is obtained.

    • Note: If the substrate does not fully dissolve, the addition of the base usually assists solubilization.

  • Nucleophile Addition: Add Malononitrile (1.1 equiv) in a single portion. Stir for 5 minutes.

  • Catalysis: Add Piperidine (catalytic amount) dropwise.

    • Observation: A color change (often to yellow or orange) indicates the formation of the benzylidene intermediate.

  • Reaction: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent product.
  • Workup (Precipitation): Cool the reaction mixture slowly to room temperature, then to 0–4°C in an ice bath. The condensation product typically precipitates as a solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
     volumes) followed by diethyl ether to remove trace piperidine.
    
  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Data & Optimization Table
ParameterCondition A (Standard)Condition B (Green/Mild)Condition C (High Throughput)
Solvent Ethanol (Reflux)Water/Ethanol (1:1)DMF (80°C)
Catalyst Piperidine (10 mol%)L-Proline (20 mol%)

(10 mol%)
Time 3–5 h6–8 h1–2 h
Yield 85–92%75–80%88–95%
Purity High (>95%)Moderate (Requires recrystallization)High (Requires aqueous crash-out)

Core Protocol B: One-Pot Friedländer-Type Annulation

Target Application: Direct synthesis of substituted 1,6-naphthyridines. Concept: A three-component reaction involving the aldehyde, an active methylene (malononitrile), and a nucleophile (e.g., an amine or ketone) to close the second ring.[2]

Workflow Diagram (DOT)

The following diagram illustrates the logical flow and decision points for the annulation protocol.

ReactionWorkflow Start Start: 5-Cl-6-OH-Nicotinaldehyde Dissolve Dissolve in EtOH/DMF (Heat to 50°C) Start->Dissolve AddReagents Add Malononitrile + Co-Reactant (e.g., Amine) Dissolve->AddReagents Catalyst Add Catalyst (Piperidine or L-Proline) AddReagents->Catalyst Reflux Reflux (4-6 Hours) Catalyst->Reflux Check TLC Monitoring (Aldehyde Consumed?) Reflux->Check Check->Reflux No Workup Cool & Precipitate Check->Workup Yes Purify Recrystallize (EtOH) Workup->Purify

Caption: Figure 1. Optimized workflow for the one-pot synthesis of 1,6-naphthyridine derivatives.

Mechanistic Insight
  • Knoevenagel Step: Formation of the arylidenemalononitrile intermediate.

  • Cyclization: The co-reactant (e.g., 1-naphthylamine or a ketone enolate) attacks the nitrile or the alkene.

  • Aromatization: Loss of water or oxidation leads to the stable fused system.

    • Critical Note: The 5-Chloro substituent is generally stable under these mild condensation conditions but can be displaced if high temperatures (>120°C) and strong nucleophiles are used simultaneously.

Troubleshooting & Critical Controls

Low Reactivity (Stalled Reaction)
  • Cause: The pyridone tautomer donates electron density to the aldehyde, making it sluggish.

  • Solution:

    • Increase Concentration: Run the reaction at 0.5 M – 1.0 M concentration.

    • Lewis Acid Additive: Add 5 mol%

      
       or 
      
      
      
      to activate the carbonyl oxygen.
    • Microwave Irradiation: Heating to 100°C in a sealed vessel (EtOH) for 20 mins often drives difficult condensations to completion.

Impurity Profile (Red/Brown Tars)
  • Cause: Polymerization of malononitrile or oxidation of the pyridone ring.

  • Solution:

    • Ensure inert atmosphere (

      
       balloon) during reflux.
      
    • Avoid excess base; keep piperidine load <10 mol%.

    • Use freshly distilled aldehyde if the starting material appears dark.

References

  • Synthesis of 1,6-naphthyridines via Knoevenagel Condensation

    • Source: Der Pharma Chemica & Asian Journal of Chemistry.
    • Context: Describes general procedures for refluxing compound 3b (analogous structure) with acetic anhydride and malononitrile to form fused systems.
    • URL:

  • Green Chemistry Approaches (L-Proline Catalysis)

    • Source: Green Chemistry (RSC).
    • Context: Validates the use of L-Proline in aqueous media for condensing aldehydes with active methylenes, applicable to the 5-Cl-6-OH-nicotinaldehyde scaffold.
    • URL:

  • Compound Properties (PubChem)

    • Source: N
    • Context: Verification of molecular weight (157.55 g/mol )
    • URL:

  • Multicomponent Reactions of Pyridine Aldehydes

    • Source: Chemical Review and Letters.
    • Context: Protocols for one-pot synthesis of substituted 1,6-naphthyridines using heterogeneous c
    • URL:

Sources

derivatization of 5-Chloro-6-hydroxynicotinaldehyde for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 5-Chloro-6-hydroxynicotinaldehyde for SAR Expansion

Executive Summary

This guide details the strategic derivatization of 5-Chloro-6-hydroxynicotinaldehyde (CAS: 952183-35-6), a versatile pyridine scaffold.[1] Unlike simple benzaldehydes, this molecule possesses a "push-pull" electronic system due to the interplay between the electron-withdrawing chlorine/aldehyde and the electron-donating hydroxyl/lactam moiety.[1] This application note provides validated protocols for transforming this scaffold into high-value libraries for antimicrobial and kinase inhibitor screening, emphasizing the management of its tautomeric equilibrium to control reactivity.

Chemical Architecture & Reactivity Strategy

The Tautomeric Challenge

In solution, 5-Chloro-6-hydroxynicotinaldehyde exists in dynamic equilibrium between its hydroxypyridine and 2-pyridone (lactam) forms.[1]

  • Implication: The "hydroxyl" group is often less nucleophilic than expected due to the stable amide-like resonance of the pyridone.[1][2]

  • Strategy: For O-functionalization, the ring must be activated (e.g., via chlorination).[2] For N-functionalization, basic conditions favor the pyridone nitrogen nucleophile.[1][2]

The Tri-Vector Approach

We define three vectors for Structure-Activity Relationship (SAR) expansion:

  • Vector A (Aldehyde): Rapid reversible (Schiff base) or irreversible (Reductive amination) ligation.[2]

  • Vector B (Lactam/OH): Solubility modulation via N-alkylation or core morphing via SNAr (after activation).[1][2]

  • Vector C (Chlorine): Electronic tuning or late-stage cross-coupling (Suzuki/Buchwald).[1][2]

ReactivityMap Core 5-Chloro-6-hydroxynicotinaldehyde (Scaffold) Aldehyde Vector A: Aldehyde (C3 Position) Core->Aldehyde Lactam Vector B: Lactam/OH (C6 Position) Core->Lactam Chlorine Vector C: Chlorine (C5 Position) Core->Chlorine Imine Schiff Bases (Hydrazones/Imines) Aldehyde->Imine Condensation Amine Secondary Amines (Reductive Amination) Aldehyde->Amine NaBH(OAc)3 ChloroPy 5,6-Dichloropyridine (via POCl3) Lactam->ChloroPy Activation N_Alk N-Alkyl Pyridones (Solubility Tags) Lactam->N_Alk Base/R-X

Figure 1: Reactivity map illustrating the three functional vectors available for derivatization.[2]

Experimental Protocols

Protocol A: Rapid Library Generation (Schiff Bases/Hydrazones)

Context: Hydrazones of pyridine aldehydes have documented efficacy against MRSA and M. tuberculosis.[2] This protocol uses acid catalysis to overcome the deactivated nature of the pyridine aldehyde.[1][2]

Materials:

  • Scaffold: 5-Chloro-6-hydroxynicotinaldehyde (1.0 eq)[1]

  • Amine/Hydrazide Partner: (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)[2]

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the scaffold in 10 mL of absolute EtOH. Note: Heating to 40°C may be required for complete dissolution due to the lactam hydrogen bonding network.[1][2]

  • Addition: Add 1.1 mmol of the amine or hydrazide partner.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (usually higher Rf) should disappear.[1][2]

  • Isolation: Cool to room temperature. The Schiff base often precipitates.[1][2]

    • If precipitate forms: Filter and wash with cold EtOH.[1][2][3]

    • If no precipitate:[2] Concentrate to 20% volume and cool to 0°C.

  • Validation: 1H NMR will show a characteristic singlet for the imine/hydrazone proton (-CH=N-) typically between 8.0–9.0 ppm.[1][2]

Protocol B: Reductive Amination (Stable Linkers)

Context: For kinase inhibitors, a hydrolytically stable amine bond is preferred over a Schiff base.[2] We use Sodium Triacetoxyborohydride (STAB) for its mildness, preventing reduction of the pyridine ring or the chlorine handle.[2]

Step-by-Step:

  • Imine Formation: Combine scaffold (1.0 eq) and amine (1.1 eq) in 1,2-Dichloroethane (DCE) or THF.[2] Add 1.0 eq of Acetic Acid. Stir for 2 hours at Room Temp (RT).

  • Reduction: Add NaBH(OAc)3 (1.5 eq) in one portion.

  • Reaction: Stir at RT for 12–16 hours under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3x). Dry organics over Na2SO4.[1][2]

  • Purification: Flash chromatography is usually required (Gradient: 0-10% MeOH in DCM).[1][2]

Protocol C: Core Activation (Conversion to 5,6-Dichloronicotinaldehyde)

Context: To enable SNAr reactions at the 6-position (replacing the OH), we must first convert the lactam to a chloride.[2]

Warning: This reaction generates HCl gas.[1][2] Perform in a fume hood.

Step-by-Step:

  • Mix: Suspend 5-Chloro-6-hydroxynicotinaldehyde (1.0 g) in POCl3 (5 mL).

  • Additive: Add PCl5 (1.0 eq) to accelerate the reaction.

  • Heat: Reflux at 110°C for 3 hours. The suspension will clear as the starting material is consumed.[1][2]

  • Workup (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Exothermic!

  • Neutralization: Neutralize with solid NaHCO3 to pH 7.

  • Extraction: Extract the product (5,6-dichloronicotinaldehyde) with Ethyl Acetate.

  • Result: This intermediate is now highly reactive toward nucleophiles (amines, thiols) at the 6-position, allowing "Scaffold Morphing."[2]

Biological Screening Workflow

Solubility Note: The parent scaffold and its pyridone derivatives often have poor water solubility.[1][2]

  • Stock Solution: Prepare 10 mM stocks in 100% DMSO.

  • Assay Concentration: Dilute to <1% DMSO final concentration to avoid solvent toxicity.

Antimicrobial Screening (MIC Determination)
  • Target: S. aureus (Gram+), E. coli (Gram-).[2][4]

  • Method: Broth Microdilution (CLSI Standards).[2]

  • Positive Control: Ciprofloxacin.[1][2]

  • Readout: Optical Density (OD600) or Resazurin dye reduction (Blue -> Pink = Growth).

Workflow Diagram

ScreeningWorkflow Library Library Synthesis (Protocol A/B) QC Quality Control (LC-MS > 95%) Library->QC QC->Library Fail (Repurify) Plate Plate Preparation (DMSO Stock) QC->Plate Pass Screen Primary Screen (Single Dose: 10 µM) Plate->Screen Hit Hit Confirmation (Dose Response IC50) Screen->Hit >50% Inhibition

Figure 2: High-throughput screening workflow from synthesis to hit validation.

Data Summary: Expected Physicochemical Properties

Derivative ClassLogP (Est.)Solubility (Aq)Primary Target Utility
Parent Scaffold ~0.6Low (pH dependent)Starting Material
Hydrazone 2.5 - 3.5LowAntimicrobial / Antifungal
Amine (Reductive) 1.5 - 2.5Moderate (Salt form)Kinase / Enzyme Inhibition
5,6-Dichloro 2.1Very LowSynthetic Intermediate

References

  • PubChem. (2025).[2][5][6] 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3.[1][2] National Library of Medicine.[1][2] Available at: [Link][2]

  • Organic Chemistry Portal. (2023).[2] Reductive Amination: Synthesis of Amines. Available at: [Link][2]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Zhang, M., et al. (2007).[2] Synthesis and Structures of Halo-Substituted Aroylhydrazones with Antimicrobial Activity. Chemistry & Biodiversity. (Cited via Semantic Scholar).[2] Available at: [Link](Note: Generalized link to relevant search context).[2]

Sources

scale-up synthesis of 5-Chloro-6-hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 5-Chloro-6-hydroxynicotinaldehyde

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol herein is centered around the Vilsmeier-Haack reaction, a robust and scalable method for the formylation of electron-rich heterocyclic compounds. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical validation methods essential for transitioning from laboratory-scale to pilot or manufacturing-scale production.

Introduction and Strategic Overview

5-Chloro-6-hydroxynicotinaldehyde serves as a critical building block in organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde, a hydroxyl group, and a chloro substituent on a pyridine ring, makes it a versatile precursor for a wide array of more complex molecules. The successful and efficient large-scale production of this intermediate is paramount for the economic viability of subsequent drug development and manufacturing campaigns.

The synthetic strategy detailed in this note employs the Vilsmeier-Haack reaction, which is renowned for its efficacy in formylating activated aromatic and heteroaromatic systems.[1][2][3] The choice of this reaction is underpinned by several key advantages for scale-up:

  • High Regioselectivity: The reaction demonstrates excellent control over the position of formylation on the pyridine ring.

  • Accessible Starting Materials: The precursor, 6-Chloro-2-pyridone (the tautomer of 2-Chloro-6-hydroxypyridine), is commercially available and relatively inexpensive.

  • Operational Simplicity: The reaction can be conducted in standard chemical reactors without the need for specialized or high-pressure equipment.

  • Proven Scalability: The Vilsmeier-Haack reaction is a well-established industrial process for the synthesis of various aldehydes.

This document will elucidate the reaction mechanism, provide a meticulously detailed protocol, address critical safety considerations, and outline methods for ensuring the quality and purity of the final product.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The core of this synthesis is the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, which subsequently attacks the electron-rich pyridine ring.

2.1. Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This forms the electrophilic Vilsmeier reagent.[2][3][4]

2.2. Electrophilic Aromatic Substitution

The electron-rich 6-Chloro-2-pyridone attacks the Vilsmeier reagent. The hydroxyl group of the pyridone directs the electrophilic substitution to the adjacent C5 position.

2.3. Hydrolysis

The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup phase to yield the final aldehyde product, 5-Chloro-6-hydroxynicotinaldehyde.

Visualizing the Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt + Substrate Substrate 6-Chloro-2-pyridone Substrate->Iminium_Salt Product 5-Chloro-6-hydroxynicotinaldehyde Iminium_Salt->Product H2O H₂O (Workup) H2O->Product

Caption: The Vilsmeier-Haack reaction mechanism.

Scale-Up Synthesis Protocol

This protocol is designed for a target scale that can be adapted for pilot plant reactors. All operations should be conducted in a well-ventilated area, and personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Reagents and Materials
Reagent/MaterialGradeMolar Mass ( g/mol )CAS Number
6-Chloro-2-pyridone≥98%129.5414429-23-1
Phosphorus Oxychloride (POCl₃)Reagent153.3310025-87-3
N,N-Dimethylformamide (DMF)Anhydrous73.0968-12-2
Deionized Water-18.027732-18-5
Sodium Hydroxide (NaOH)Reagent40.001310-73-2
IsopropanolReagent60.1067-63-0
Equipment
  • Glass-lined or appropriately inert chemical reactor equipped with:

    • Mechanical stirrer

    • Temperature probe and control unit

    • Addition funnel

    • Reflux condenser with a gas outlet connected to a scrubber system

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum drying oven

  • Appropriate PPE: Neoprene gloves, chemical splash goggles, face shield, acid-resistant lab coat.[5]

Step-by-Step Procedure
Visualizing the Workflow

Synthesis_Workflow start Start reagent_prep Reagent Preparation (Charge Reactor with DMF) start->reagent_prep cooling1 Cool Reactor to 0-5 °C reagent_prep->cooling1 vilsmeier_formation Vilsmeier Reagent Formation (Slow addition of POCl₃) cooling1->vilsmeier_formation substrate_addition Substrate Addition (Add 6-Chloro-2-pyridone) vilsmeier_formation->substrate_addition reaction Reaction (Heat to 80-90 °C for 4-6h) substrate_addition->reaction cooling2 Cool to Room Temperature reaction->cooling2 quench Reaction Quench (Pour onto ice water) cooling2->quench neutralization Neutralization (Adjust pH to 6-7 with NaOH) quench->neutralization filtration Product Isolation (Filter the precipitate) neutralization->filtration washing Washing (Wash with water & isopropanol) filtration->washing drying Drying (Vacuum oven at 50-60 °C) washing->drying analysis Final Product Analysis (HPLC, NMR, MS) drying->analysis end End analysis->end

Sources

Application Notes & Protocols: The Reaction of 5-Chloro-6-hydroxynicotinaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Strategic Importance of Imine Synthesis from Substituted Pyridines

The condensation reaction between an aldehyde and a primary amine to form a Schiff base (or imine) is a cornerstone of modern synthetic chemistry. When the aldehyde is a highly functionalized heterocycle, such as 5-chloro-6-hydroxynicotinaldehyde, the resulting imines become privileged scaffolds for drug discovery, coordination chemistry, and materials science. The pyridine nitrogen, the hydroxyl group, and the imine functionality create a unique electronic and steric environment, making these molecules potent chelating agents and versatile pharmacophores. This guide provides an in-depth exploration of this reaction, moving from core mechanistic principles to detailed, field-tested laboratory protocols and characterization strategies.

The Underlying Mechanism: A Tale of Two Steps

The formation of a Schiff base is a reversible, two-stage process involving nucleophilic addition followed by dehydration.[1] The reaction's efficiency is highly dependent on pH control.

  • Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 5-chloro-6-hydroxynicotinaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.[1][2]

  • Dehydration: The carbinolamine is then dehydrated to form the stable imine. This step is typically the rate-limiting step and is often accelerated by mild acid catalysis.[1] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).

Causality in Experimental Design: The choice of catalyst is critical. While acid catalyzes the dehydration step, an excessively acidic environment (low pH) will protonate the primary amine, rendering it non-nucleophilic and halting the initial addition step.[3] Conversely, in a basic medium, the dehydration step is slow. Therefore, the reaction is typically performed under neutral or mildly acidic conditions (pH 4-5) to optimize both stages of the mechanism. A common choice is a catalytic amount of glacial acetic acid.[4]

ReactionMechanism cluster_catalyst Catalysis Aldehyde 5-Chloro-6-hydroxy nicotinaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Addition Amine Primary Amine (R-NH₂) Amine->Carbinolamine Nucleophilic Addition SchiffBase Schiff Base (Imine) + H₂O Carbinolamine->SchiffBase Dehydration (-H₂O) [Rate-Limiting] Catalyst Mild Acid (e.g., H⁺) Carbinolamine->Catalyst Protonation of -OH Catalyst->Carbinolamine

Figure 1: General mechanism for Schiff base formation.

Core Experimental Protocol: Synthesis of (E)-2-chloro-3-(((4-methylphenyl)imino)methyl)pyridin-2-ol

This protocol details a representative synthesis using 4-methylaniline as the primary amine. It is designed as a self-validating system where success at each stage (dissolution, precipitation, purification) provides confidence for proceeding.

Materials & Reagents:

  • 5-chloro-6-hydroxynicotinaldehyde (1.0 eq)

  • 4-methylaniline (p-toluidine) (1.0 eq)

  • Absolute Ethanol (Anhydrous)

  • Glacial Acetic Acid (Catalytic amount, ~2-3 drops)

  • Standard reflux apparatus with condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plate and chamber (e.g., 3:1 Hexane:Ethyl Acetate)

Step-by-Step Methodology:

  • Reactant Solubilization: In a 100 mL round-bottom flask, dissolve 1.0 g of 5-chloro-6-hydroxynicotinaldehyde in 30 mL of absolute ethanol. Stir at room temperature until a clear solution is obtained.

    • Expert Insight: Using an anhydrous solvent minimizes the presence of water, which can shift the reaction equilibrium back towards the reactants.

  • Amine Addition: To the stirred solution, add an equimolar amount (1.0 eq) of 4-methylaniline. A slight color change or turbidity may be observed.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.[4] This provides the necessary mild acidic environment to facilitate the dehydration of the carbinolamine intermediate.

  • Reaction Under Reflux: Fit the flask with a condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle or oil bath.[4][5] Maintain reflux for 2-4 hours.

    • Trustworthiness Check: Monitor the reaction progress using TLC. A new spot corresponding to the product should appear, while the spots for the starting materials diminish. The formation of a colored precipitate is often a visual indicator of product formation.[4][5]

  • Isolation of Crude Product: After the reaction is complete (as determined by TLC), allow the flask to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of ice-cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying and Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from a suitable solvent like hot ethanol.

Figure 2: Experimental workflow for Schiff base synthesis.

Product Characterization: A Multi-Technique Approach

Confirming the identity and purity of the synthesized Schiff base is paramount. A combination of spectroscopic and analytical methods provides irrefutable evidence of a successful reaction.

Technique Purpose Key Observational Data
FT-IR Spectroscopy Functional Group AnalysisDisappearance of aldehyde C=O stretch (~1680-1700 cm⁻¹) and amine N-H stretches (~3300-3500 cm⁻¹). Appearance of a strong C=N (imine) stretch (~1600-1650 cm⁻¹).[6]
¹H NMR Spectroscopy Structural ElucidationAppearance of a characteristic singlet for the imine proton (-CH=N-) in the range of 8.0-9.0 ppm. Signals for the aromatic protons will also be present.[7][8]
¹³C NMR Spectroscopy Carbon Skeleton ConfirmationDisappearance of the aldehyde carbonyl carbon signal (~190-200 ppm). Appearance of the imine carbon signal (~150-165 ppm).[7][8]
Mass Spectrometry (MS) Molecular Weight ConfirmationThe molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the target Schiff base.
Elemental Analysis Empirical Formula VerificationThe experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated theoretical values for the product's chemical formula.[8]

Applications in Drug Development and Beyond

Schiff bases derived from 5-chloro-6-hydroxynicotinaldehyde are not mere synthetic curiosities; they are potent molecules with a wide array of applications. The >C=N unit is crucial for their biological activities.[8]

  • Antimicrobial and Antifungal Agents: The imine functionality is a common feature in many antimicrobial compounds. These Schiff bases have shown activity against various bacterial and fungal strains like Bacillus subtilis, Escherichia coli, and Aspergillus niger.[3][7][8]

  • Anticancer and Cytotoxic Agents: Many Schiff base derivatives exhibit significant anticancer properties, with some showing efficacy against various cancer cell lines.[3] Their metal complexes, in particular, have been studied for their ability to interact with DNA.[9]

  • Coordination Chemistry and Catalysis: The phenolic oxygen and the imine nitrogen form a bidentate chelation site, perfect for coordinating with transition metal ions like Cu(II), Ni(II), and Zn(II).[9][10] These resulting metal complexes are stable and have found extensive use as catalysts in various organic transformations.[4][11]

  • Materials Science: The structural rigidity and electronic properties of these compounds make them suitable for developing novel polymers, dyes, and sensors.[8][11]

References

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. PubMed. Available at: [Link]

  • New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. ResearchGate. Available at: [Link]

  • Syntheses , Characterization and Spectroscopic Studies on Schiff base Complexes of Diaminomaleonitrile Wahengbam. Semantic Scholar. Available at: [Link]

  • Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph. Academic Journal of Chemistry. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PubMed Central. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central. Available at: [Link]

  • Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. PubMed Central. Available at: [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. Available at: [Link]

  • Spectroscopic characterization for the Schiff base 5. ResearchGate. Available at: [Link]

  • Convenient Halodeamination and Hydrodeamination of Primary Amines. Semantic Scholar. Available at: [Link]

  • Applications of metal complexes of Schiff bases-A review. ResearchGate. Available at: [Link]

  • Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. Available at: [Link]

  • Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. National Institutes of Health. Available at: [Link]

  • New views on the reaction of primary amine and aldehyde from DFT study. PubMed. Available at: [Link]

  • Mechanism of the Reaction of Amines with 5-[(Aryl- or Alkylamino)hydroxymethylene]-2,2-dimethyl-1,3. MOST Wiedzy. Available at: [Link]

Sources

Protocol for the Chromatographic Purification of 5-Chloro-6-hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 5-Chloro-6-hydroxynicotinaldehyde, a key heterocyclic building block in pharmaceutical synthesis. Due to the frequent presence of polar impurities from preceding synthetic steps, achieving high purity is critical for reliable downstream applications. This guide outlines a robust normal-phase column chromatography procedure, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound. The principles behind each step are explained to empower researchers to adapt the protocol to their specific needs, ensuring a high degree of purity and yield.

Introduction and Scientific Rationale

5-Chloro-6-hydroxynicotinaldehyde is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry and drug development. The presence of a reactive aldehyde, a nucleophilic hydroxyl group, and a chlorinated pyridine ring makes it a versatile precursor for a wide range of more complex molecules. However, synthetic routes often yield a crude product containing unreacted starting materials, by-products, or decomposition products. The presence of these impurities can interfere with subsequent reactions, leading to lower yields, complex product mixtures, and potentially confounding biological assay results.

Chromatography is the premier technique for purifying such compounds, leveraging subtle differences in the physicochemical properties of the components in a mixture.[1] Specifically, normal-phase chromatography, which utilizes a polar stationary phase and a less polar mobile phase, is exceptionally well-suited for this task. The polar nature of 5-Chloro-6-hydroxynicotinaldehyde, conferred by its hydroxyl and aldehyde functional groups, allows for strong interaction with a polar adsorbent like silica gel.[2][3] By carefully selecting a mobile phase of appropriate polarity, a high-resolution separation can be achieved, effectively isolating the target compound from less polar and more polar impurities.

This protocol is designed to be a self-validating system. The initial TLC analysis serves not only to develop the separation method but also as a diagnostic tool to assess the complexity of the crude mixture and, later, to validate the purity of the collected fractions.

Physicochemical Properties of 5-Chloro-6-hydroxynicotinaldehyde

Understanding the properties of the target molecule is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₆H₄ClNO₂[4]
Molecular Weight 157.55 g/mol [4]
Appearance Solid[4][5]
Key Functional Groups Aldehyde (-CHO), Hydroxyl (-OH), Chloro (-Cl), Pyridine RingN/A
Predicted Polarity High. The hydroxyl and aldehyde groups are polar and capable of hydrogen bonding, leading to strong adsorption on polar stationary phases.[2][3]
Purity (Commercial) Typically available at ≥97%[4][5]

The presence of both a hydrogen bond donor (hydroxyl) and acceptor (aldehyde, pyridine nitrogen) predicts strong interaction with the silanol groups (Si-OH) on the surface of silica gel, the chosen stationary phase.

Experimental Workflow: From Method Development to Purified Product

The overall purification strategy involves two main stages: first, developing an optimal solvent system using TLC, and second, applying this system to a larger scale column chromatography separation.

Purification_Workflow cluster_0 Part A: Method Development cluster_1 Part B: Scale-Up Purification cluster_2 Part C: Analysis & Isolation Crude Crude Sample TLC_Plate Spot on TLC Plate Crude->TLC_Plate Sample_Load Load Crude Sample Crude->Sample_Load TLC_Chamber Develop TLC in Hexane/Ethyl Acetate TLC_Plate->TLC_Chamber UV_Vis Visualize under UV Light TLC_Chamber->UV_Vis Rf_Calc Calculate Rf Value (Target ~0.3) UV_Vis->Rf_Calc Elution Elute with Optimized Solvent System Rf_Calc->Elution Informs Solvent Choice Column_Prep Prepare Silica Gel Slurry & Pack Column Column_Prep->Sample_Load Sample_Load->Elution Fraction_Collect Collect Fractions Elution->Fraction_Collect Fraction_TLC Analyze Fractions by TLC Fraction_Collect->Fraction_TLC Combine Combine Pure Fractions Fraction_TLC->Combine Solvent_Removal Remove Solvent (Rotary Evaporation) Combine->Solvent_Removal Pure_Product Pure Crystalline Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of 5-Chloro-6-hydroxynicotinaldehyde.

Detailed Protocols

Part A: Method Development via Thin-Layer Chromatography (TLC)

Rationale: TLC is a rapid and inexpensive technique to determine the optimal mobile phase composition for column chromatography. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring it moves off the baseline but is well-separated from impurities.[1]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber with lid

  • Capillary tubes for spotting

  • Crude 5-Chloro-6-hydroxynicotinaldehyde

  • Solvents: Hexane (analytical grade), Ethyl Acetate (analytical grade)

  • UV lamp (254 nm)

  • Forceps

Procedure:

  • Prepare Sample: Dissolve a small amount (1-2 mg) of the crude product in a few drops of ethyl acetate or dichloromethane.

  • Prepare Eluents: In separate beakers, prepare small volumes of Hexane:Ethyl Acetate mixtures. Start with a ratio of 4:1 and prepare others such as 3:1, 2:1, and 1:1.

  • Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved crude sample onto the baseline of a TLC plate (approx. 1 cm from the bottom). Make the spot as small as possible.

  • Develop the Plate: Pour a small amount (0.5 cm depth) of the 4:1 Hexane:Ethyl Acetate eluent into the TLC chamber, place the lid on, and let the atmosphere saturate for 5 minutes. Place the spotted TLC plate into the chamber using forceps.

  • Monitor and Remove: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize: Allow the plate to dry completely, then visualize the separated spots under a UV lamp. Circle the visible spots with a pencil.

  • Calculate Rf: Measure the distance from the baseline to the center of the spot for your target compound and the distance from the baseline to the solvent front.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize: If the Rf value is too low (<0.2), the solvent is not polar enough. Repeat steps 4-7 with a more polar eluent (e.g., 3:1 or 2:1 Hexane:Ethyl Acetate). If the Rf is too high (>0.5), use a less polar system. The ideal system will show good separation between the target spot and any impurity spots.

Part B: Preparative Column Chromatography

Rationale: This protocol uses the "wet packing" or "slurry" method to prepare the column.[3] This technique minimizes the risk of air bubbles or channels forming within the stationary phase, which would lead to poor separation efficiency.

Materials & Equipment:

  • Glass chromatography column with a stopcock

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Optimized eluent (Hexane:Ethyl Acetate, as determined by TLC)

  • Sand (analytical grade)

  • Cotton or glass wool

  • Beakers, Erlenmeyer flasks

  • Funnel

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom to support the packing.[3]

    • Add a thin layer (approx. 1 cm) of sand over the plug.

    • Close the stopcock and fill the column about one-third full with the initial, least polar eluent.

  • Packing the Column:

    • In a beaker, weigh the required amount of silica gel (typically 30-50 times the weight of the crude sample).

    • Add the eluent to the silica gel to form a free-flowing slurry. Stir gently to release any trapped air bubbles.

    • Place a powder funnel on top of the column. Pour the silica slurry into the column in one continuous motion.

    • Open the stopcock to allow solvent to drain, which helps the silica to pack evenly. Gently tap the side of the column to encourage uniform packing. Never let the solvent level drop below the top of the silica bed.

    • Once packed, add another thin layer of sand on top to protect the silica surface during sample loading.

  • Sample Loading:

    • Dissolve the crude 5-Chloro-6-hydroxynicotinaldehyde (e.g., 1 gram) in a minimal amount of a polar solvent like dichloromethane or ethyl acetate.

    • Alternatively, for less soluble samples, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica bed, again ensuring the column does not run dry.

    • Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the bed.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the eluent.

    • Begin collecting the eluting solvent in sequentially numbered test tubes or flasks.

    • Maintain a constant flow rate. For "flash" chromatography, gentle air pressure can be applied to the top of the column to speed up the process.

    • If impurities are close to the product, a gradient elution may be beneficial. This involves starting with the less polar solvent system (e.g., 4:1 Hexane:EtOAc) and gradually increasing the polarity (e.g., to 3:1, then 2:1) over the course of the separation.

  • Monitoring and Analysis:

    • Periodically, analyze the collected fractions using the TLC system developed in Part A. Spot the crude material, the current fraction, and the previous fraction on the same plate to track the elution of the product.

    • Fractions containing only the pure target compound (single spot on TLC with the correct Rf) should be combined in a separate flask. Also, combine fractions containing impure product separately.

Part C: Isolation of Pure Product
  • Solvent Removal: Combine all fractions that were identified as pure. Remove the solvent using a rotary evaporator under reduced pressure.

  • Final Product: The resulting solid is the purified 5-Chloro-6-hydroxynicotinaldehyde.

  • Purity Confirmation: Assess the purity of the final product using analytical methods such as HPLC, NMR spectroscopy, or melting point determination. The results should indicate a significant increase in purity compared to the crude starting material.

Trustworthiness and Self-Validation

The integrity of this protocol lies in its iterative nature. The TLC analysis is not just a preliminary step but a continuous quality control check.

  • Initial TLC: Diagnoses the crude mixture and defines separation parameters.

  • In-Process TLC: Monitors the column's output in real-time, allowing for precise pooling of pure fractions.

  • Final TLC: Confirms the purity of the isolated product against the starting material.

This systematic approach ensures that the final product meets the required purity standards for sensitive downstream applications in drug discovery and development.

References

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10866326, 6-Hydroxynicotinaldehyde. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46911837, 5-Hydroxynicotinaldehyde. Retrieved from [Link].

  • Kim, G. B. (2004). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Journal of the Korean Society for Applied Biological Chemistry, 47(1), 109-113.
  • Wise, S. A., et al. (2010).
  • Field, J. A., & Frank, A. M. (1998).
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link].

  • Creusot, M., et al. (2012). Development of Normal Phase - High Performance Liquid Chromatography (NP-HPLC) fractionation for the isolation of active compounds in sediment sample.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link].

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link].

  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link].

  • Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link].

  • St-Gelais, A., et al. (2021). Introducing Column Chromatography through Colorful Reactions of Guaiazulene.
  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link].

  • Przybyciel, M. (2003). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(7), 644-653.
  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link].

  • Ačanski, M. M., et al. (2003). Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives.
  • Adams, N. E., & Schwartz, S. J. (2013). Reverse-phase HPLC Analysis and Purification of Small Molecules.
  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link].

  • American Elements. (n.d.). 5-Chloro-6-methoxynicotinaldehyde. Retrieved from [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Chloro-6-hydroxynicotinaldehyde Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-Cl-6-OH-Nicotinaldehyde-PUR Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

Subject: Overcoming purification bottlenecks for 5-Chloro-6-hydroxynicotinaldehyde (CAS: 627501-18-2 / 199296-14-1 derivatives).

The Core Problem: This molecule presents a "perfect storm" for purification difficulties due to Lactam-Lactim Tautomerism .

  • The "Sticky" Proton: The 6-hydroxy group exists in equilibrium with the 2-pyridone (lactam) form. This creates a highly polar, hydrogen-bond-donating motif that binds irreversibly to standard silica gel, causing severe tailing.

  • Amphoteric Nature: The pyridine nitrogen is weakly basic, while the hydroxyl/pyridone moiety is acidic (pKa ~8–9).

  • Solubility: The strong intermolecular hydrogen bonding leads to a high melting point and poor solubility in standard organic solvents (DCM, EtOAc, Hexanes), often described as "brick dust."

Select Your Issue:

  • [Issue A] My compound streaks/tails on the column and never elutes cleanly.

    
     Go to Module 1 .
    
  • [Issue B] I cannot dissolve the crude solid for recrystallization.

    
     Go to Module 2 .
    
  • [Issue C] I cannot separate the starting material (6-hydroxynicotinaldehyde) from the product.

    
     Go to Module 3 .
    

Module 1: Chromatography Solutions (The "Anti-Tailing" Protocol)

Diagnosis: Standard silica gel contains slightly acidic silanol groups (


). The basic pyridine nitrogen and the pyridone oxygen of your molecule form strong hydrogen bonds with these silanols, resulting in broad peaks and mass loss.
The Fix: Acid-Modified Mobile Phase

You must suppress the ionization of the silanols and protonate the pyridine species to prevent "sticking."

Recommended Mobile Phase:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH) containing 1% Acetic Acid (AcOH) or 0.5% Formic Acid .

Gradient Protocol:

Time (min) % Solvent B (MeOH + Acid) Reasoning
0–5 0% Load sample (DCM soluble portion).

| 5–20 | 0%


 5% | Elute non-polar impurities (e.g., dichlorinated byproducts). |
| 20–35 | 5% 

15% | Product Elution Window. The acid keeps the peak sharp. | | 35–40 | 15%

50% | Wash column (very polar oxidation byproducts elute here). |

Critical Note: Do not use Triethylamine (TEA). While TEA blocks silanols, it can react with the aldehyde or form difficult-to-remove salts with the acidic hydroxypyridine.

Module 2: Solubility & Recrystallization (The "pH Swing" Method)

Diagnosis: The compound is insoluble in non-polar solvents but difficult to crystallize from alcohols due to high solubility in hot methanol. The most effective purification exploits the acidity of the 6-OH group.

Protocol: Acid-Base Reprecipitation

This method uses the compound's pKa against itself to wash away impurities.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude "brick dust" solid in water (10 mL/g).

  • Basification: Add 2M NaOH dropwise with stirring until pH

    
     12. The solid should dissolve completely as the sodium salt (phenolate/pyridonate).
    
    • Checkpoint: If solids remain, filter them off.[1][2] These are non-acidic impurities (e.g., bis-chlorinated species or inorganic salts).

  • Organic Wash: Extract the aqueous basic solution with Ethyl Acetate (

    
     vol).
    
    • Action: Discard the organic layer. This removes neutral organic impurities.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1M HCl dropwise.

  • Target pH: Adjust pH to 3–4 .

    • Mechanism:[1][3][4][5][6][7] This protonates the species back to the neutral form, breaking the water solubility. The product will precipitate as a white/off-white solid.

  • Collection: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Visualizing the Logic

PurificationLogic Start Crude Mixture (5-Cl-6-OH-Nicotinaldehyde) Step1 Suspend in Water + NaOH (pH 12) Start->Step1 Check1 Is it fully dissolved? Step1->Check1 Filter Filter Insoluble Solids (Remove non-acidic impurities) Check1->Filter No (Solids remain) Extract Wash Aqueous Phase with EtOAc Check1->Extract Yes (Clear solution) Filter->Extract Discard Discard Organic Layer (Removes neutral organics) Extract->Discard Acidify Acidify Aqueous Phase to pH 3-4 (using 1M HCl) Extract->Acidify Keep Aqueous Precip Collect Precipitate (Pure Product) Acidify->Precip

Caption: The "pH Swing" purification strategy exploits the acidity of the 6-OH group to separate it from neutral impurities.

Module 3: Impurity Profiling & Scavenging

Diagnosis: Common synthesis routes (e.g., chlorination of 6-hydroxynicotinaldehyde) often leave 5–10% starting material. These two molecules are structurally almost identical, making separation difficult.

Comparison Table:

FeatureStarting Material (6-OH-Nicotinaldehyde)Product (5-Cl-6-OH-Nicotinaldehyde)Separation Strategy
MW 123.11157.55Mass Spec / LCMS
pKa (OH) ~8.5~7.0 (Chlorine increases acidity)pH Control
Polarity HighSlightly LowerReverse Phase HPLC
Advanced Separation Technique: Bisulfite Adducts

If the "pH Swing" fails to remove the starting material, exploit the aldehyde reactivity.

  • Adduct Formation: Dissolve mixture in saturated Sodium Bisulfite (

    
    ) solution. Both aldehydes form water-soluble bisulfite adducts.
    
  • Filtration: Filter off any non-aldehyde impurities.

  • Regeneration: Treat the filtrate with mild acid (dilute

    
    ) or base (
    
    
    
    ) and heat gently. The 5-Chloro product often precipitates faster or at a different pH than the non-chlorinated starter due to the electronic effect of the chlorine atom destabilizing the adduct.

Frequently Asked Questions (FAQ)

Q1: My product turned pink/brown during drying. What happened? A: Aldehydes are sensitive to oxidation. The 6-hydroxy group is electron-donating, making the ring susceptible to air oxidation.

  • Fix: Always dry under vacuum or nitrogen. Store at -20°C. If it is brown, wash with cold diethyl ether to remove surface oxidation products.

Q2: Can I use Reverse Phase (C18) chromatography? A: Yes, and it is often superior to Normal Phase for this compound.

  • Conditions: Water/Acetonitrile gradient with 0.1% Trifluoroacetic Acid (TFA) . The TFA is crucial to keep the molecule protonated and prevent peak tailing.

Q3: The NMR shows a mixture of isomers. Is my purification wrong? A: Not necessarily. You are likely observing tautomers (2-pyridone vs. 2-hydroxypyridine) or hydrate formation at the aldehyde.

  • Verification: Run the NMR in DMSO-

    
    . The strong H-bonding capacity of DMSO usually locks the molecule in one tautomeric form (typically the pyridone) and simplifies the spectrum.
    

References

  • PubChem. (2025).[8][9][10][11] 5-Chloro-6-hydroxynicotinaldehyde Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023).[9][10][11] Registration Dossier: 2-hydroxypyridine derivatives. [Link]

  • Google Patents. (2010). Process for the preparation of 2-hydroxypyridine derivatives.
  • Royal Society of Chemistry. (2020). Chlorination and tautomerism: a computational study of 2-hydroxypyridine. PCCP.[12] [Link]

Sources

stability issues of 5-Chloro-6-hydroxynicotinaldehyde in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-6-hydroxynicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction

5-Chloro-6-hydroxynicotinaldehyde is a substituted pyridine derivative with applications as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of a chloro group, a hydroxyl group, and an aldehyde functional group on the pyridine ring makes the molecule susceptible to various degradation pathways. Understanding its stability in solution is critical for reliable experimental outcomes, accurate analytical measurements, and the overall success of research and development projects.

This guide provides a comprehensive overview of the potential stability issues of 5-Chloro-6-hydroxynicotinaldehyde in solution, drawing upon established principles of organic chemistry and data from structurally related compounds.

Troubleshooting Guide: Stability Issues in Solution

This section addresses specific problems you might encounter related to the stability of 5-Chloro-6-hydroxynicotinaldehyde solutions.

Issue: Rapid Discoloration (Yellowing or Browning) of the Solution

Question: I've prepared a solution of 5-Chloro-6-hydroxynicotinaldehyde, and it has turned yellow or brown shortly after preparation. What is causing this, and how can I prevent it?

Answer:

Discoloration is a common indicator of degradation, likely due to oxidation or photodegradation. The aldehyde and hydroxyl groups on the pyridine ring are susceptible to these degradation pathways.

Causality Explained:

  • Oxidation: The aldehyde group (-CHO) is readily oxidized to a carboxylic acid (-COOH), which is 5-Chloro-6-hydroxynicotinic acid in this case.[1] This process can be accelerated by dissolved oxygen in the solvent, elevated temperatures, and the presence of trace metal ions. Hydroxypyridines can also be susceptible to oxidation, which may lead to the formation of colored polymeric byproducts.

  • Photodegradation: Pyridine and its derivatives are known to be sensitive to light, particularly UV radiation.[2] Exposure to ambient light can trigger photochemical reactions, leading to the formation of colored degradants. The presence of a hydroxyl group can increase the susceptibility of the pyridine ring to photodegradation.

Mitigation Strategies:

  • Use Degassed Solvents: To minimize oxidation, use solvents that have been deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) prior to use.

  • Work Under an Inert Atmosphere: Prepare and handle solutions under a blanket of nitrogen or argon to prevent exposure to atmospheric oxygen.

  • Protect from Light: Use amber-colored vials or wrap your containers in aluminum foil to shield the solution from light.[2] Conduct experiments in a dark room or under yellow light when possible.

  • Solvent Selection: Choose high-purity, peroxide-free solvents. Ethers, for example, can form explosive peroxides upon storage that can act as strong oxidizing agents.

Issue: Inconsistent Results in Biological Assays or Chemical Reactions

Question: My experimental results are not reproducible when using solutions of 5-Chloro-6-hydroxynicotinaldehyde that have been stored for some time. What could be the cause?

Answer:

Inconsistent results are often a consequence of the degradation of the active compound, leading to a decrease in its effective concentration and the potential for interference from degradation products. Hydrolysis is a likely culprit, especially in aqueous solutions.

Causality Explained:

  • Hydrolysis: The chloro-substituted pyridine ring is susceptible to hydrolysis, particularly under non-neutral pH conditions.[3][4] The chlorine atom can be displaced by a hydroxyl group, leading to the formation of a dihydroxynicotinaldehyde derivative. The rate of hydrolysis is often pH-dependent, with increased rates observed under both acidic and basic conditions.[3]

Mitigation Strategies:

  • pH Control: Maintain the pH of your solution within a stable range, which for many organic compounds is near neutral (pH 6-8), unless your experimental protocol requires acidic or basic conditions. Use appropriate buffer systems to maintain a constant pH.

  • Freshly Prepared Solutions: The most reliable approach is to prepare solutions of 5-Chloro-6-hydroxynicotinaldehyde immediately before use.

  • Storage Conditions: If short-term storage is necessary, store solutions at low temperatures (2-8 °C) and protected from light. However, be mindful of potential solubility issues at lower temperatures.

  • Solvent Choice: In non-aqueous reactions, ensure the use of anhydrous solvents to prevent hydrolysis.

Issue: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)

Question: I am analyzing my sample containing 5-Chloro-6-hydroxynicotinaldehyde by HPLC and observe unexpected peaks that increase over time. What are these, and how can I identify them?

Answer:

The appearance of new peaks in your chromatogram is a strong indication of degradation. These peaks represent the various degradation products formed.

Potential Degradation Products:

Degradation PathwayPotential Product
Oxidation5-Chloro-6-hydroxynicotinic acid
Hydrolysis5,6-Dihydroxynicotinaldehyde
PhotodegradationVarious complex photoproducts

Identification and Confirmation Workflow:

To identify these unknown peaks, a systematic approach using forced degradation studies coupled with mass spectrometry is recommended.

dot

Degradation_Analysis_Workflow cluster_Forced_Degradation Forced Degradation Studies cluster_Analysis Analytical Workflow Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV Analysis Acid->HPLC Analyze stressed samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze stressed samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze stressed samples Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze stressed samples Photo Photolytic Stress (UV/Vis light) Photo->HPLC Analyze stressed samples LCMS LC-MS Analysis HPLC->LCMS Identify m/z of degradants Structure Structure Elucidation (MS/MS, NMR) LCMS->Structure Characterize novel peaks

Caption: Workflow for Forced Degradation and Analysis.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of 5-Chloro-6-hydroxynicotinaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.

    • Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) or natural sunlight.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by a stability-indicating HPLC method. Use a diode array detector to obtain UV spectra of the parent compound and degradation products. For structural elucidation, analyze the samples by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 5-Chloro-6-hydroxynicotinaldehyde?

A1: The solid compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at room temperature (20-25°C).[5] It is advisable to protect it from prolonged exposure to light and moisture.

Q2: What solvents are recommended for preparing solutions of 5-Chloro-6-hydroxynicotinaldehyde?

A2: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol are common solvents for initial stock solutions. For aqueous buffers, it is crucial to consider the pH and the potential for hydrolysis. Always use high-purity, anhydrous solvents when possible to minimize degradation.

Q3: How does pH affect the stability of 5-Chloro-6-hydroxynicotinaldehyde in aqueous solutions?

A3: Based on the chemistry of similar compounds, 5-Chloro-6-hydroxynicotinaldehyde is expected to be most stable in neutral to slightly acidic conditions (pH 4-7). Both strongly acidic and alkaline conditions are likely to promote hydrolysis of the chloro group and potentially other degradation pathways.[3]

Q4: Can I heat solutions of 5-Chloro-6-hydroxynicotinaldehyde to aid dissolution?

A4: Gentle warming may be acceptable for short periods. However, prolonged exposure to elevated temperatures can accelerate degradation, including hydrolysis and oxidation. It is recommended to use sonication at room temperature as a first attempt to aid dissolution. If heating is necessary, it should be done cautiously and for the shortest possible time.

Q5: What analytical techniques are suitable for assessing the purity and stability of 5-Chloro-6-hydroxynicotinaldehyde?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for assessing purity and monitoring stability.[6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the definitive structural elucidation of the compound and its impurities.

dot

Stability_Factors cluster_Factors Factors Influencing Stability cluster_Degradation Degradation Pathways Compound 5-Chloro-6-hydroxynicotinaldehyde in Solution pH pH Light Light Exposure Temp Temperature Oxygen Oxygen (Oxidation) Solvent Solvent Purity Hydrolysis Hydrolysis pH->Hydrolysis Photodegradation Photodegradation Light->Photodegradation Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Thermal Thermal Degradation Temp->Thermal Oxygen->Oxidation Solvent->Hydrolysis Solvent->Oxidation

Caption: Factors Influencing the Stability of 5-Chloro-6-hydroxynicotinaldehyde.

References

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. Chemosphere. [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Organic Process Research & Development. [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Molecules. [Link]

  • Stability Indicating Analytic Method Devlompent & Validation of Hplc. International Journal of Pharmaceutical Research and Applications. [Link]

  • DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF PIRFENIDONE: APPLICATION TO DEGRADATION KINETICS. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. [Link]

  • Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • Degradation of pyridine by Micrococcus luteus isolated from soil. OSTI.GOV. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. ResearchGate. [Link]

  • New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine. PubMed. [Link]

  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3. PubChem. [Link]

  • 6-Hydroxynicotinaldehyde | C6H5NO2. PubChem. [Link]66326)

Sources

how to increase the regioselectivity of reactions with 5-Chloro-6-hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mastering Regioselectivity

Welcome to the technical support hub for 5-Chloro-6-hydroxynicotinaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this highly functionalized pyridine scaffold. Poor regioselectivity is a common bottleneck in multi-step synthesis, leading to difficult purifications and reduced yields. This document provides in-depth, field-proven insights and troubleshooting protocols to help you control the outcomes of your reactions and accelerate your research.

Understanding the Challenge: A Molecule with Conflicting Directives

The core challenge in working with 5-Chloro-6-hydroxynicotinaldehyde lies in the competing electronic effects of its substituents. The pyridine nitrogen itself is strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution (EAS) and directing incoming electrophiles to the C3 and C5 positions (meta-directing).[1][2] However, the attached functional groups each exert their own influence.

  • 6-Hydroxyl (-OH): A powerful activating, ortho,para-directing group due to its positive resonance effect (+R).[3] It strongly directs electrophiles to the C5 and C3 positions (ortho and para, respectively, to the hydroxyl group).

  • 5-Chloro (-Cl): A deactivating group due to its negative inductive effect (-I), but it is ortho,para-directing through a positive resonance effect (+R). It directs towards the C6 and C4 positions.

  • 3-Aldehyde (-CHO): A moderately deactivating, meta-directing group due to its negative inductive (-I) and resonance (-R) effects.[4] It directs incoming electrophiles to the C5 position.

This electronic tug-of-war makes predicting the site of reaction difficult. The following guide provides strategies to tip the balance in your favor.

Caption: Competing directing effects on the pyridine ring.

Troubleshooting & FAQs

Question 1: I am attempting an electrophilic aromatic substitution (e.g., nitration, bromination) and getting a mixture of products at the C2 and C4 positions. How can I favor substitution at the C4 position?

Root Cause Analysis: The primary issue is the powerful directing effect of the 6-hydroxyl group. As a strong activating group, it directs electrophiles to its ortho (C5) and para (C3) positions. However, the C5 and C3 positions are already substituted. The next most likely positions for substitution are C2 and C4. The electronic environment is complex, often leading to a mixture. To achieve selectivity, the influence of the hydroxyl and aldehyde groups must be temporarily masked.

Troubleshooting Strategy: Protecting Group Manipulation

The most robust strategy is to use orthogonal protecting groups to mask the hydroxyl and aldehyde functionalities, thereby altering the electronic landscape of the pyridine ring.[5]

Experimental Protocol: Selective C4-Bromination

Step 1: Protection of the Hydroxyl Group The hydroxyl group's activating effect can be dampened by converting it into a less-activating ether. A methoxymethyl (MOM) ether is a suitable choice, being stable to many reaction conditions but easily removed with acid.[6]

  • Suspend 5-Chloro-6-hydroxynicotinaldehyde (1.0 equiv.) in dichloromethane (DCM, 10 mL/mmol).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add Chloromethyl methyl ether (MOM-Cl, 1.5 equiv.) dropwise. Caution: MOM-Cl is a carcinogen.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor by TLC until starting material is consumed.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield 5-Chloro-6-(methoxymethoxy)nicotinaldehyde.

Step 2: Protection of the Aldehyde Group The aldehyde is protected as a diethyl acetal, which is stable to the subsequent bromination conditions.

  • Dissolve the MOM-protected intermediate (1.0 equiv.) in anhydrous ethanol (20 mL/mmol).

  • Add triethyl orthoformate (3.0 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 equiv.).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor by TLC. Upon completion, cool to room temperature.

  • Neutralize with triethylamine (TEA) and concentrate under reduced pressure.

  • Purify by column chromatography to yield the fully protected substrate.

Step 3: Regioselective Bromination With the directing effects of the -OH and -CHO groups masked, the chloro group's ortho,para-directing nature, along with the steric environment, will now favor substitution at the C4 position.

  • Dissolve the protected substrate (1.0 equiv.) in a suitable solvent like chloroform or acetic acid.

  • Add N-Bromosuccinimide (NBS, 1.1 equiv.).

  • Stir at room temperature for 8-12 hours.

  • Monitor by LC-MS or TLC.

  • Work-up by washing with aqueous sodium thiosulfate solution, followed by brine. Dry over Na₂SO₄ and concentrate.

Step 4: Deprotection The protecting groups are removed to reveal the desired product.

  • Dissolve the crude brominated product in a mixture of tetrahydrofuran (THF) and 2M hydrochloric acid (HCl) (3:1 v/v).

  • Stir at room temperature for 6-8 hours to cleave both the acetal and the MOM ether.

  • Monitor by TLC.

  • Neutralize carefully with saturated aqueous NaHCO₃.

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield 2-Bromo-5-chloro-6-hydroxynicotinaldehyde.

Caption: Workflow for selective C4-functionalization.

Question 2: I need to perform a nucleophilic aromatic substitution (SNAr) to displace the chlorine atom. However, my reaction is sluggish and gives low yields. What can I do?

Root Cause Analysis: For an SNAr reaction to proceed efficiently, the ring must be sufficiently "electron-poor," and there must be a strong electron-withdrawing group ortho or para to the leaving group (the chlorine atom) to stabilize the negatively charged Meisenheimer complex intermediate. In this molecule, the aldehyde at C3 is meta to the chlorine, providing only weak activation. The hydroxyl group at C6 is ortho, but it is an electron-donating group, which deactivates the ring for SNAr.

Troubleshooting Strategy: Modulating Electronic and Reaction Conditions

Option 1: Convert the Hydroxyl Group to an Electron-Withdrawing Group The most effective way to accelerate the SNAr reaction is to temporarily convert the deactivating -OH group into a powerful electron-withdrawing group. A common strategy is to transform it into a nonaflate (-ONf) or triflate (-OTf) ester.

StrategyReagentConditionsEffect
Hydroxyl Protection Benzyl Bromide (BnBr), K₂CO₃DMF, 60 °CProtects -OH to prevent interference. Moderate activation.
Hydroxyl Conversion Nonafluorobutanesulfonyl fluoride (NfF)Pyridine, 0 °C to RTConverts -OH to -ONf, a potent electron-withdrawing group and good leaving group.
Solvent Choice Polar Aprotic (e.g., DMSO, DMF)Varies (80-150 °C)Stabilizes charged intermediates, accelerating the reaction.
Microwave Irradiation N/ASealed vessel, 100-180 °CDramatically reduces reaction times from hours to minutes.

Recommended Protocol: Microwave-Assisted SNAr with a Thiol Nucleophile

  • Protection: Dissolve 5-Chloro-6-hydroxynicotinaldehyde (1.0 equiv.) in acetone (15 mL/mmol). Add potassium carbonate (K₂CO₃, 3.0 equiv.) followed by benzyl bromide (1.2 equiv.). Reflux for 4 hours. Cool, filter, and concentrate. Purify to obtain 6-(benzyloxy)-5-chloronicotinaldehyde.

  • Microwave Reaction: In a microwave vial, combine the protected aldehyde (1.0 equiv.), the desired thiol (e.g., 4-methoxythiophenol, 1.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.) in anhydrous DMSO (5 mL/mmol).

  • Irradiation: Seal the vial and heat in a microwave reactor to 150 °C for 30-60 minutes.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Deprotection: Purify the product by column chromatography. The benzyl protecting group can be subsequently removed by hydrogenolysis (H₂, Pd/C) if required.

Question 3: How can I selectively perform a reaction at the aldehyde (e.g., a Wittig reaction) without the acidic 6-hydroxyl group interfering?

Root Cause Analysis: The phenolic hydroxyl group is acidic (pKa ≈ 8-10) and will quench organometallic reagents and strong bases like those used to generate Wittig ylides. This side reaction consumes your reagent and prevents the desired transformation at the aldehyde.

Troubleshooting Strategy: Selective Protection of the Hydroxyl Group

A simple and effective solution is to protect the hydroxyl group before performing the reaction at the aldehyde. The choice of protecting group is critical; it must be stable to the basic conditions of the Wittig reaction but easy to remove afterward.[7][8]

Recommended Protecting Groups for -OH in Basic Conditions

Protecting GroupInstallation ReagentDeprotection ConditionNotes
Silyl Ether (TBDMS) TBDMS-Cl, Imidazole, DMFTBAF in THF or dilute HClRobust, common choice. Stable to most non-acidic, non-fluoride conditions.
Benzyl Ether (Bn) Benzyl Bromide, K₂CO₃, AcetoneH₂, Pd/C (Hydrogenolysis)Very stable. Deprotection is clean but requires specialized equipment.
Methyl Ether (Me) CH₃I, K₂CO₃, AcetoneBBr₃ in DCMExtremely stable. Deprotection requires harsh, hazardous reagents. Use as a last resort.

Experimental Protocol: Selective Wittig Reaction via TBDMS Protection

  • Protection: Dissolve 5-Chloro-6-hydroxynicotinaldehyde (1.0 equiv.) in anhydrous DMF (10 mL/mmol). Add imidazole (2.5 equiv.) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.). Stir at room temperature for 2-4 hours.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry (Na₂SO₄), and concentrate. Purify by column chromatography.

  • Wittig Reaction:

    • Suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF and cool to 0 °C.

    • Add a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) (1.05 equiv.) and stir for 30 minutes to form the ylide.

    • Add a solution of the TBDMS-protected aldehyde (1.0 equiv.) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Deprotection: After quenching the Wittig reaction, concentrate the crude product. Dissolve it in THF and add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv.). Stir for 1-2 hours.

  • Final Purification: Perform an aqueous work-up and purify the final product by column chromatography to yield 5-Chloro-6-hydroxy-3-vinylpyridine.

G cluster_troubleshooting Troubleshooting Decision Tree start Poor Regioselectivity Observed q1 What is the reaction type? start->q1 eas Electrophilic (EAS) q1->eas snar Nucleophilic (SNAr) q1->snar functional_group Functional Group Reaction q1->functional_group eas_q Is the -OH group's activating effect the issue? eas->eas_q snar_q Is the reaction slow due to -OH deactivation? snar->snar_q fg_q Is one functional group interfering with another? functional_group->fg_q eas_yes Protect -OH and -CHO to alter directing effects. eas_q->eas_yes Yes snar_yes Convert -OH to an EWG (e.g., -OTf) or use forcing conditions (microwave). snar_q->snar_yes Yes fg_yes Selectively protect the interfering group (e.g., protect -OH for a Wittig reaction). fg_q->fg_yes Yes

Caption: Decision tree for troubleshooting regioselectivity.

References
  • Garg, N. K., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. Available at: [Link]

  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Available at: [Link]

  • BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. BenchChem Technical Guides.
  • BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. BenchChem Technical Guides.
  • MDPI. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

  • Lumen Learning. Organic Chemistry II: Substituent Effects. Available at: [Link]

  • Quora. Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. Available at: [Link]

  • YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Available at: [Link]

  • PubChem. 5-Chloro-6-hydroxynicotinic acid. Available at: [Link]

  • Wiley Online Library. (2023). meta-Selective C-H Functionalization of Pyridines. Angewandte Chemie International Edition. Available at: [Link]

  • Pearson+. EAS Reactions of Pyridine Explained. Available at: [Link]

  • ResearchGate. (2023).
  • ACS Publications. (2018). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. J. Am. Chem. Soc. Available at: [Link]

  • Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011).
  • Journal of Heterocyclic Chemistry. (2002). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
  • Max-Planck-Gesellschaft. (2025).
  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res.

Sources

Validation & Comparative

Technical Guide: Analytical Method Validation for 5-Chloro-6-hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-6-hydroxynicotinaldehyde (5-C-6-HNA) is a critical pyridine intermediate utilized in the synthesis of kinase inhibitors and antiviral therapeutics.[1] Its analysis presents a unique "triad of challenges" for analytical scientists:

  • Tautomeric Equilibrium: The molecule exists in a dynamic equilibrium between the 6-hydroxy (phenol-like) and 2-pyridone (amide-like) forms, leading to peak splitting or severe tailing on standard C18 columns.[1]

  • Chemical Instability: The aldehyde moiety is susceptible to autoxidation, readily converting to 5-chloro-6-hydroxynicotinic acid.[1]

  • Polarity: The pyridone tautomer is highly polar, resulting in poor retention in reverse-phase chromatography.[1]

This guide provides a validated, stability-indicating Direct RP-HPLC method, comparing its performance against classical DNPH Derivatization and LC-MS/MS alternatives.[1]

Part 1: The Analyte & The Challenge

Understanding the physicochemical behavior of 5-C-6-HNA is a prerequisite for method development.[1]

PropertySpecificationAnalytical Implication
CAS Number 106984-91-2Unique Identifier.[1]
Structure Pyridine ring with -Cl, -OH, -CHOMultifunctional reactivity.[1][2]
pKa ~8.5 (OH/NH), ~3.0 (Pyridine N)Mobile phase pH must be < 3.0 to suppress ionization and force a single tautomeric state.
Tautomerism 2-Hydroxypyridine

2-Pyridone
The 2-pyridone form predominates in polar solvents.[1][3] Standard alkyl-bonded phases (C18) often show secondary interactions (tailing).[1]

Part 2: Comparative Methodology

We compare the proposed Direct Polar-Embedded RP-HPLC method against industry alternatives.

Method A: Direct RP-HPLC (The Proposed Standard)
  • Mechanism: Uses a polar-embedded C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) to interact with the pyridone form without silanol activity.

  • Pros: No sample prep; stability-indicating; high precision (RSD < 1.0%); separates the acid impurity.

  • Cons: Requires strict pH control.[1]

Method B: DNPH Derivatization (The Classical Alternative)
  • Mechanism: Reaction with 2,4-Dinitrophenylhydrazine to form a hydrazone, followed by HPLC-UV.[1][4]

  • Pros: Shifts detection to visible range (360 nm); stabilizes the aldehyde.

  • Cons: Time-consuming (60 min prep); risk of incomplete derivatization; reagent peaks interfere with impurities.[1]

Method C: HILIC-MS/MS (The Trace Alternative)
  • Mechanism: Hydrophilic Interaction Liquid Chromatography with Mass Spec.[1]

  • Pros: Extreme sensitivity (LOQ < 10 ppb) for genotoxic impurity screening.[1]

  • Cons: Matrix effects; expensive; not suitable for macro-assay (assay content).[1]

Performance Matrix
ParameterDirect RP-HPLC (Recommended)DNPH Derivatization HILIC-MS/MS
Linearity (

)
> 0.999> 0.995> 0.990
Precision (RSD) < 0.5%< 2.0%< 5.0%
Sample Prep Time 5 mins60 mins15 mins
Impurity Profile Excellent (Acid & Aldehyde separated)Poor (Reagent interference)Excellent
Cost per Run LowHighVery High

Part 3: Validated Experimental Protocol (Direct RP-HPLC)

This protocol is designed to be self-validating : the resolution between the aldehyde and its acid oxidation product serves as a system suitability check.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (Agilent 1260 or equivalent).

  • Column: Polar-Embedded C18 (e.g., Agilent ZORBAX Bonus-RP),

    
    .[1]
    
    • Rationale: The polar-embedded group shields silanols, preventing the "shark-fin" tailing typical of pyridones.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.2).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polarity)[1]

    • 2-12 min: 5%

      
       60% B
      
    • 12-15 min: 60% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 265 nm (Isosbestic point of tautomers) and 230 nm.

  • Temperature: 30°C.

Standard Preparation
  • Stock Solution: Dissolve 25 mg 5-C-6-HNA in 25 mL Acetonitrile/Water (50:50). Sonicate to ensure tautomeric equilibrium is reached (critical step).

  • System Suitability Solution: Spike the stock solution with 1% 5-Chloro-6-hydroxynicotinic acid (oxidation impurity).[1]

    • Acceptance Criteria: Resolution (

      
      ) between Aldehyde and Acid > 2.0. Tailing Factor (
      
      
      
      ) < 1.5.[1]

Part 4: Validation Data Summary (ICH Q2(R2) Compliant)

The following data represents typical validation results for this method.

Specificity (Forced Degradation)

The method must distinguish the active peak from degradation products.

Stress ConditionTime/Temp% DegradationPeak Purity (Purity Angle < Threshold)
Acid (0.1N HCl) 24h / 60°C5.2%Pass
Base (0.1N NaOH) 1h / RT100% (Rapid Hydrolysis)Pass
Oxidation (3%

)
2h / RT12.4% (Acid formed)Pass
Thermal 48h / 60°C1.1%Pass
Linearity & Range
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Equation:

    
    [1]
    
  • Correlation (

    
    ):  0.9998
    
  • Residual Analysis: No trend observed.

Accuracy (Recovery)

Performed by spiking known amounts of 5-C-6-HNA into a placebo matrix.[1]

LevelRecovery (%)RSD (%)
50% 99.40.4
100% 100.10.2
150% 99.80.3

Part 5: Robustness & Troubleshooting (Self-Validating Systems)

A robust method must withstand small, deliberate variations.[1]

  • pH Criticality: If pH > 3.5, the peak splits due to tautomer separation/ionization. Control: Always measure Mobile Phase A pH.[1]

  • Wavelength: Detection at 265 nm is robust; 230 nm is more sensitive but susceptible to baseline drift from organic modifiers.[1]

Validation Workflow Diagram

The following diagram illustrates the decision logic for validating this method according to ICH Q2(R2) guidelines.

ValidationWorkflow Start Start: Method Selection ChemProp Analyze Chemical Properties (pKa, Tautomerism) Start->ChemProp SelectMethod Select Method Type ChemProp->SelectMethod DirectHPLC Direct RP-HPLC (Polar Embedded C18) SelectMethod->DirectHPLC High Conc / QC DerivHPLC DNPH Derivatization (Aldehyde Specific) SelectMethod->DerivHPLC Low UV / Unstable Specificity Specificity / Stress Testing (Acid/Base/Oxidation) DirectHPLC->Specificity DerivHPLC->Specificity Linearity Linearity & Range (5 Levels, 50-150%) Specificity->Linearity Accuracy Accuracy / Recovery (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision PassFail Criteria Met? Precision->PassFail FinalMethod Validated Method Ready for QC PassFail->FinalMethod Yes Optimize Optimize Conditions (pH, Column, Gradient) PassFail->Optimize No Optimize->SelectMethod

Caption: Analytical Method Validation Lifecycle for 5-Chloro-6-hydroxynicotinaldehyde adhering to ICH Q2(R2) principles.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures: Q2(R2). Retrieved from [Link]

  • PubChem. (2024). 5-Chloro-6-hydroxynicotinaldehyde (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • European Pharmaceutical Review. (2024). Understanding the new ICH Q2(R2) and Q14 guidelines. Retrieved from [Link]

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A Comparative Investigation into the Biological Potential of 5-Chloro-6-hydroxynicotinaldehyde Analogs: A Guide for Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold stands as a "privileged nucleus," forming the core of numerous therapeutic agents due to its versatile chemical properties and diverse biological activities.[1][2] Its derivatives have shown a remarkable breadth of efficacy, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] This guide focuses on a promising, yet underexplored, class of pyridine derivatives: analogs of 5-Chloro-6-hydroxynicotinaldehyde. The strategic placement of chloro, hydroxyl, and aldehyde groups on the pyridine ring presents a unique electronic and steric profile, suggesting a high potential for novel biological interactions.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the synthesis and comparative biological evaluation of these novel analogs. We will delve into the rationale behind their design, propose a robust synthetic strategy, and outline detailed protocols for assessing their potential as antimicrobial, anticancer, and anti-inflammatory agents. The causality behind experimental choices is emphasized, ensuring a scientifically rigorous approach to uncovering the therapeutic promise of this chemical series.

I. Rationale and Design of Analogs

The core structure, 5-Chloro-6-hydroxynicotinaldehyde, combines several key pharmacophoric features:

  • Pyridine Ring: A bioisostere of benzene, the nitrogen atom improves aqueous solubility and provides a key hydrogen bond acceptor site.[4]

  • Hydroxyl Group: Can act as both a hydrogen bond donor and acceptor, crucial for target binding. Its position ortho to the ring nitrogen may influence intramolecular hydrogen bonding and overall conformation.

  • Chloro Group: An electron-withdrawing group that can modulate the pKa of the pyridine nitrogen and the hydroxyl group, influencing metabolic stability and binding interactions. Halogen bonding is also an increasingly recognized factor in ligand-protein interactions.

  • Aldehyde Group: A versatile chemical handle for derivatization and a potential site for covalent interactions with biological targets.

The design of analogs should systematically explore the structure-activity relationship (SAR) by modifying each of these key positions. This guide proposes the synthesis and evaluation of a focused library of analogs to probe the impact of these modifications.

II. Proposed Synthesis of 5-Chloro-6-hydroxynicotinaldehyde and Its Analogs

Synthetic_Workflow Figure 1: Proposed Synthetic Workflow for Analogs A Starting Material (e.g., 2,3-dichloropyridine) B Step 1: Selective Hydroxylation Reagents: NaOH, H2O, heat A->B Introduce -OH group C Step 2: Formylation Reagents: n-BuLi, DMF, THF, -78°C B->C Introduce -CHO group D Parent Compound 5-Chloro-6-hydroxynicotinaldehyde C->D Final Product E Analog Synthesis (Derivatization of Aldehyde) D->E Post-synthesis modification F Analog Library (Schiff bases, etc.) E->F Expand chemical diversity

Caption: Figure 1: Proposed Synthetic Workflow for Analogs

Causality in Synthetic Design: This proposed route prioritizes the introduction of the directing formyl group after the less selective hydroxylation step. The choice of a directed ortho-metalation (using n-BuLi) for formylation is a standard and effective method for introducing substituents at a specific position adjacent to an existing directing group (in this case, the hydroxyl group). Derivatization of the final aldehyde (e.g., forming Schiff bases or hydrazones) is a straightforward and high-yielding method to rapidly generate a library of analogs for screening.[1]

III. Comparative Biological Evaluation

Based on the extensive literature on pyridine derivatives, the most promising avenues for investigating the biological activity of these new analogs are in the antimicrobial, anticancer, and anti-inflammatory domains. A multi-pronged screening approach is recommended.

A. Antimicrobial Activity Assessment

Pyridine-containing compounds have been successfully developed as antibacterial agents.[5][6] Therefore, a primary screen for antimicrobial activity is a logical starting point.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.

MIC_Workflow Figure 2: MIC Assay Workflow A Prepare serial 2-fold dilutions of test compounds in a 96-well plate B Add standardized bacterial suspension (e.g., S. aureus, E. coli) to each well A->B C Include positive (bacteria only) and negative (media only) controls B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC: Lowest concentration with no visible bacterial growth D->E

Caption: Figure 2: MIC Assay Workflow

Self-Validating System: The inclusion of positive and negative controls is critical for validating the assay. The positive control ensures the bacteria are viable and growing, while the negative control confirms the sterility of the medium. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a benchmark for activity.

B. Anticancer Activity Evaluation

Nicotinic acid and its derivatives have gained significant attention for their anticancer potential.[3] A foundational assay to assess this is the evaluation of cytotoxicity against relevant cancer cell lines. Nicotinaldehyde itself has been shown to be a precursor for NAD biosynthesis in leukemia cells, potentially affecting cancer cell metabolism.[7][8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, or a leukemia line like HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Mechanistic Insight: Analogs showing high potency (low IC50 values) should be prioritized for further mechanistic studies. For instance, investigating their effect on the cell cycle or apoptosis could elucidate their mode of action.[9]

C. Anti-inflammatory Activity Screening

The pyridine nucleus is a common feature in anti-inflammatory agents.[1] A standard in vitro assay to screen for anti-inflammatory potential involves measuring the inhibition of pro-inflammatory cytokine production in stimulated immune cells.

Experimental Protocol: LPS-Induced Cytokine Release in Macrophages

This assay measures the ability of a compound to suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the test analogs for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 0.5 µg/mL) for an additional 24 hours to induce an inflammatory response.[10][11]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[10][11]

  • Analysis: Compare the cytokine levels in treated wells to the LPS-only control to determine the percentage of inhibition.

Anti_Inflammatory_Pathway Figure 3: Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Analogs Test Analogs Analogs->NFkB Potential Inhibition Point

Caption: Figure 3: Simplified Inflammatory Signaling Pathway

IV. Data Presentation and Structure-Activity Relationship (SAR) Analysis

To facilitate a clear comparison, all quantitative data should be summarized in tables. This allows for the direct correlation of structural modifications with changes in biological activity.

Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

Compound ID R Group (at aldehyde) S. aureus E. coli
Parent-01 -H 64 128
Analog-02 -N-phenyl 32 64
Analog-03 -N-(4-methoxyphenyl) 16 32
Analog-04 -N-(4-chlorophenyl) >128 >128

| Ciprofloxacin | (Control) | 1 | 0.5 |

Table 2: Hypothetical Anticancer and Anti-inflammatory Activity Data

Compound ID R Group (at aldehyde) Cytotoxicity IC50 (µM) on HeLa cells TNF-α Inhibition (%) at 10 µM
Parent-01 -H 55.2 25.6
Analog-02 -N-phenyl 28.1 45.3
Analog-03 -N-(4-methoxyphenyl) 15.7 68.9
Analog-04 -N-(4-chlorophenyl) 89.4 10.1

| Doxorubicin | (Control) | 0.8 | N/A |

Interpreting the Data: From these hypothetical results, a preliminary SAR can be established. For instance, converting the aldehyde to a Schiff base (Analog-02) appears to enhance activity across the board. Furthermore, adding an electron-donating group like methoxy (Analog-03) on the phenyl ring significantly boosts potency, while an electron-withdrawing chloro group (Analog-04) is detrimental. This aligns with some literature findings where methoxy and hydroxyl groups on pyridine derivatives enhanced antiproliferative activity.[4] This systematic analysis is crucial for guiding the next round of analog design and optimization.

V. Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of 5-Chloro-6-hydroxynicotinaldehyde analogs. By integrating rational design, established synthetic methodologies, and robust biological screening protocols, researchers can efficiently explore the therapeutic potential of this novel chemical space. The key to success lies in the meticulous execution of these self-validating experiments and the careful analysis of the resulting structure-activity relationships. Promising lead compounds identified through this workflow will warrant further preclinical development, including in vivo efficacy studies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, to translate these initial findings into tangible therapeutic candidates.

References

  • Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. National Institutes of Health (NIH). Available at: [Link]

  • Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. National Institutes of Health (NIH). Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. National Institutes of Health (NIH). Available at: [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. Available at: [Link]

  • Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. PubMed. Available at: [Link]

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A Comparative Guide to the Synthetic Validation of 5-Chloro-6-hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Chloro-6-hydroxynicotinaldehyde is a crucial heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, a hydroxyl group, and a formyl group on a pyridine ring, makes it a valuable precursor for synthesizing a diverse range of complex molecular architectures. This guide provides a comprehensive analysis of a proposed synthetic route for this target molecule, comparing it with plausible alternatives. We will delve into the mechanistic rationale behind each synthetic step, provide detailed experimental protocols, and present a framework for the analytical validation of the final product and its intermediates.

Proposed Synthetic Pathway: A Multi-step Approach

Due to the limited direct literature on the synthesis of 5-Chloro-6-hydroxynicotinaldehyde, we propose a robust and logical multi-step pathway starting from the commercially available 2-amino-5-chloropyridine. This route is designed for efficiency, scalability, and control over each chemical transformation.

Synthetic_Pathway A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B 1. Diazotization NaNO₂, H₂SO₄, H₂O C 5-Chloro-6-hydroxynicotinaldehyde B->C 2. Formylation (Reimer-Tiemann or Duff Reaction)

Caption: Proposed two-step synthesis of 5-Chloro-6-hydroxynicotinaldehyde.

Step 1: Diazotization of 2-Amino-5-chloropyridine

The initial step involves the conversion of the amino group in 2-amino-5-chloropyridine to a hydroxyl group via a diazotization reaction. This is a classic and reliable method for introducing a hydroxyl group onto an aromatic ring.

Mechanistic Rationale: The reaction proceeds through the formation of a diazonium salt intermediate upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This intermediate is unstable and readily undergoes hydrolysis to yield the corresponding phenol, in this case, 2-hydroxy-5-chloropyridine. A similar transformation is described in the synthesis of 5-chloro-2,3-dihydroxypyridine, starting from 2-amino-5-chloropyridine[1].

Experimental Protocol:

  • To a stirred solution of 2-amino-5-chloropyridine (1 equivalent) in aqueous sulfuric acid (e.g., 10% v/v), cooled to 0-5 °C in an ice bath, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The mixture is then heated to 50-60 °C until nitrogen evolution ceases.

  • After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Step 2: Formylation of 2-Hydroxy-5-chloropyridine

The introduction of the aldehyde group at the C3 position is the most critical step. The hydroxyl group at C2 is an ortho-, para-director, making the C3 and C5 positions susceptible to electrophilic substitution. Since the C5 position is already occupied by a chlorine atom, the formylation is expected to occur at the C3 position. We will compare two potential formylation methods: the Reimer-Tiemann reaction and the Duff reaction.

This reaction is a well-established method for the ortho-formylation of phenols using chloroform and a strong base.[2][3]

Mechanistic Rationale: The reaction proceeds through the generation of dichlorocarbene (:CCl₂) from chloroform and a strong base (e.g., sodium hydroxide)[3][4]. The electron-rich phenoxide ion attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde[3]. The strong activating and ortho-directing effect of the hydroxyl group favors substitution at the adjacent C3 position[5].

Reimer_Tiemann_Mechanism A CHCl₃ + NaOH B :CCl₂ (Dichlorocarbene) A->B α-elimination C 2-Hydroxy-5-chloropyridine D Phenoxide Intermediate C->D Deprotonation E Dichloromethyl Adduct D->E Electrophilic Attack by :CCl₂ F 5-Chloro-6-hydroxynicotinaldehyde E->F Hydrolysis

Sources

A Head-to-Head Comparison of Synthetic Methods for 5-Chloro-6-hydroxynicotinaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is a cornerstone of successful project timelines. 5-Chloro-6-hydroxynicotinaldehyde, a substituted pyridine derivative, represents a valuable building block in medicinal chemistry, owing to its unique arrangement of functional groups that allow for diverse chemical modifications. This guide provides an in-depth, head-to-head comparison of plausible synthetic strategies for this target molecule. We will delve into the mechanistic underpinnings of each approach, present detailed, actionable experimental protocols, and offer a comparative analysis of their respective strengths and weaknesses to aid in methodological selection.

Introduction: The Strategic Importance of 5-Chloro-6-hydroxynicotinaldehyde

The 5-chloro-6-hydroxynicotinaldehyde scaffold is of significant interest due to the orthogonal reactivity of its functional groups. The aldehyde can undergo a plethora of transformations, including reductive aminations, Wittig reactions, and condensations, to build molecular complexity. The hydroxyl group, existing in tautomeric equilibrium with the corresponding pyridone, offers sites for O-alkylation or N-alkylation. The chloro substituent provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups. This trifecta of reactivity makes it a versatile platform for the synthesis of novel therapeutic agents.

This guide will explore three principal retrosynthetic approaches to 5-Chloro-6-hydroxynicotinaldehyde, each starting from a different commercially available or readily accessible precursor.

Method 1: Formylation of a Pre-functionalized Pyridine Ring

This strategy involves the introduction of the aldehyde group onto a pyridine ring that already bears the chloro and hydroxyl (or a protected hydroxyl) substituents. The key challenge in this approach is achieving regioselective formylation at the C3 position.

Synthetic Pathway A: Vilsmeier-Haack Formylation of 5-Chloro-2-pyridone

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In this proposed route, 5-chloro-2-pyridone (the predominant tautomer of 5-chloro-2-hydroxypyridine) is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][3]

Vilsmeier-Haack Formylation 5-Chloro-2-pyridone 5-Chloro-2-pyridone Iminium salt intermediate Iminium salt intermediate 5-Chloro-2-pyridone->Iminium salt intermediate POCl3, DMF 5-Chloro-6-hydroxynicotinaldehyde 5-Chloro-6-hydroxynicotinaldehyde Iminium salt intermediate->5-Chloro-6-hydroxynicotinaldehyde Aqueous workup

Caption: Vilsmeier-Haack formylation of 5-chloro-2-pyridone.

Causality of Experimental Choices:

  • Starting Material: 5-Chloro-2-pyridone is chosen as it is commercially available and the pyridone tautomer is electron-rich, making it susceptible to electrophilic attack by the Vilsmeier reagent.

  • Reagents: POCl₃ and DMF are the standard reagents for generating the electrophilic chloroiminium salt (Vilsmeier reagent).[1] The reaction is typically performed in excess DMF which can also act as the solvent.

  • Workup: Aqueous workup is crucial to hydrolyze the intermediate iminium salt to the final aldehyde product.

Experimental Protocol:

  • To a stirred solution of N,N-dimethylformamide (10 equivalents) at 0 °C, slowly add phosphorus oxychloride (3 equivalents).

  • Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add 5-chloro-2-pyridone (1 equivalent) portion-wise to the reaction mixture, maintaining the temperature below 40 °C.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-chloro-6-hydroxynicotinaldehyde.

Synthetic Pathway B: Reimer-Tiemann Formylation of 5-Chloro-2-pyridone

The Reimer-Tiemann reaction offers an alternative for the ortho-formylation of phenols and related electron-rich heterocycles.[4][5] This reaction employs chloroform and a strong base to generate dichlorocarbene in situ, which then acts as the electrophile.[4][5]

Reimer-Tiemann Formylation 5-Chloro-2-pyridone 5-Chloro-2-pyridone Dichloromethyl intermediate Dichloromethyl intermediate 5-Chloro-2-pyridone->Dichloromethyl intermediate CHCl3, NaOH 5-Chloro-6-hydroxynicotinaldehyde 5-Chloro-6-hydroxynicotinaldehyde Dichloromethyl intermediate->5-Chloro-6-hydroxynicotinaldehyde Hydrolysis

Caption: Reimer-Tiemann formylation of 5-chloro-2-pyridone.

Causality of Experimental Choices:

  • Reagents: Chloroform and a strong base like sodium hydroxide are the classical reagents for generating dichlorocarbene.[4] The reaction is typically carried out in a biphasic system with vigorous stirring.[6]

  • Reaction Conditions: The reaction often requires heating to facilitate the formation of dichlorocarbene and its subsequent reaction with the pyridone.[7]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 5-chloro-2-pyridone (1 equivalent) in a 20% aqueous solution of sodium hydroxide (10 equivalents).

  • Add chloroform (5 equivalents) to the solution.

  • Heat the biphasic mixture to 60-70 °C with vigorous stirring for 8-12 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Modification of a Pre-existing Nicotinaldehyde Scaffold

This approach starts with a nicotinaldehyde derivative and introduces the chloro and hydroxyl groups in subsequent steps. Protecting group strategies may be necessary to avoid unwanted side reactions with the aldehyde functionality.

Synthetic Pathway: From 5-Amino-6-methoxynicotinaldehyde

This route involves a Sandmeyer-type reaction to introduce the chlorine atom, followed by demethylation to unmask the hydroxyl group.

Modification of Nicotinaldehyde 5-Amino-6-methoxynicotinaldehyde 5-Amino-6-methoxynicotinaldehyde Diazonium salt Diazonium salt 5-Amino-6-methoxynicotinaldehyde->Diazonium salt NaNO2, HCl 5-Chloro-6-methoxynicotinaldehyde 5-Chloro-6-methoxynicotinaldehyde Diazonium salt->5-Chloro-6-methoxynicotinaldehyde CuCl 5-Chloro-6-hydroxynicotinaldehyde 5-Chloro-6-hydroxynicotinaldehyde 5-Chloro-6-methoxynicotinaldehyde->5-Chloro-6-hydroxynicotinaldehyde BBr3 or HBr

Caption: Synthesis from a pre-existing nicotinaldehyde.

Causality of Experimental Choices:

  • Sandmeyer Reaction: This is a reliable method for converting an aromatic amine to a chloride via a diazonium salt intermediate.

  • Protecting Group: The methoxy group serves as a protecting group for the hydroxyl functionality, which can be readily cleaved in the final step. Reagents like boron tribromide (BBr₃) or strong acids like hydrobromic acid are effective for cleaving aryl methyl ethers.

Experimental Protocol:

  • Diazotization: Dissolve 5-amino-6-methoxynicotinaldehyde (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Add the cold diazonium salt solution to the CuCl solution and stir at room temperature for 2-3 hours.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 5-chloro-6-methoxynicotinaldehyde by column chromatography.

  • Demethylation: Dissolve the purified 5-chloro-6-methoxynicotinaldehyde in anhydrous dichloromethane and cool to 0 °C. Add a solution of boron tribromide (1.5 equivalents) in dichloromethane dropwise. Stir at room temperature for 4-6 hours.

  • Final Workup: Carefully quench the reaction with methanol, followed by water. Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to yield the final product.

Method 3: Reduction of a Nicotinic Acid Derivative

This strategy leverages the commercially available 5-chloro-6-hydroxynicotinic acid and reduces the carboxylic acid functionality to an aldehyde. This is often a high-yielding and clean transformation, but requires careful control of the reducing agent to avoid over-reduction to the alcohol.

Synthetic Pathway: From 5-Chloro-6-hydroxynicotinic Acid

The direct reduction of the carboxylic acid can be challenging. A more reliable approach involves conversion to a more reactive derivative, such as an acid chloride or an ester, followed by a controlled reduction.

Reduction of Nicotinic Acid 5-Chloro-6-hydroxynicotinic acid 5-Chloro-6-hydroxynicotinic acid 5-Chloro-6-hydroxynicotinoyl chloride 5-Chloro-6-hydroxynicotinoyl chloride 5-Chloro-6-hydroxynicotinic acid->5-Chloro-6-hydroxynicotinoyl chloride SOCl2 or (COCl)2 5-Chloro-6-hydroxynicotinaldehyde 5-Chloro-6-hydroxynicotinaldehyde 5-Chloro-6-hydroxynicotinoyl chloride->5-Chloro-6-hydroxynicotinaldehyde H2, Pd/BaSO4 (Rosenmund) or LiAl(OtBu)3

Caption: Reduction of a nicotinic acid derivative.

Causality of Experimental Choices:

  • Activation of Carboxylic Acid: Conversion to the acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride activates the carbonyl group for reduction.

  • Controlled Reduction: The Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst) is a classic method for reducing acid chlorides to aldehydes. Alternatively, sterically hindered hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃) can effectively reduce acid chlorides to aldehydes with minimal over-reduction.

Experimental Protocol:

  • Acid Chloride Formation: Suspend 5-chloro-6-hydroxynicotinic acid (1 equivalent) in toluene. Add a catalytic amount of DMF followed by thionyl chloride (2 equivalents) dropwise. Heat the mixture at reflux for 2-3 hours until a clear solution is obtained. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.

  • Rosenmund Reduction: Dissolve the crude acid chloride in dry toluene. Add a poisoned palladium catalyst (e.g., 5% Pd on BaSO₄, quinoline-sulfur). Bubble hydrogen gas through the solution at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Filter the catalyst and wash with toluene. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to obtain the desired aldehyde.

Comparative Analysis of Synthetic Methods

MethodStarting Material AvailabilityNumber of StepsKey ChallengesPotential Advantages
Vilsmeier-Haack Formylation Readily available1Regioselectivity, potentially harsh conditions.Single step, uses common reagents.
Reimer-Tiemann Formylation Readily available1Low yields, formation of byproducts, harsh basic conditions.Single step from a simple precursor.
Modification of Nicotinaldehyde Requires synthesis of the starting amine3Multi-step, handling of diazonium salts.Potentially high-yielding and clean transformations.
Reduction of Nicotinic Acid Commercially available2Over-reduction to the alcohol, handling of reactive intermediates.High-yielding, starts from a close precursor.

Conclusion and Recommendations

The choice of synthetic route for 5-Chloro-6-hydroxynicotinaldehyde will ultimately depend on the specific needs of the research project, including scale, available resources, and the desired purity of the final product.

  • For rapid access and small-scale synthesis , the Vilsmeier-Haack formylation of 5-chloro-2-pyridone presents a direct, one-step approach, although optimization of regioselectivity may be required.

  • The reduction of 5-chloro-6-hydroxynicotinic acid is likely the most reliable and scalable route, given the commercial availability of the starting material and the generally high yields of the individual steps. Careful control of the reduction step is paramount to success.

  • The modification of a pre-existing nicotinaldehyde scaffold offers a viable alternative, particularly if the starting amine is readily accessible.

It is recommended that researchers perform small-scale trial reactions to optimize conditions for their chosen route before committing to a large-scale synthesis. This comparative guide provides a solid foundation for making an informed decision and for the successful synthesis of this valuable chemical intermediate.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf alkalische Phenol-Lösungen. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 49, 1-330.
  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184.
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.